3,3-Dibromoprop-2-en-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,3-dibromoprop-2-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Br2O/c4-3(5)1-2-6/h1,6H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWKWABVYDUUGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=C(Br)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
High-Fidelity Synthesis of (E)-2,3-Dibromo-2-propen-1-ol: A Precision Protocol
Topic: High-Fidelity Synthesis of (E)-2,3-Dibromo-2-propen-1-ol Content Type: Technical Guide / Whitepaper Audience: Research Scientists, Process Chemists, and Drug Development Professionals[1]
Executive Summary
2,3-Dibromo-2-propen-1-ol (DBAA), often referred to as 2,3-dibromoallyl alcohol, is a critical halogenated intermediate used in the synthesis of flame retardants, cross-coupling partners, and complex pharmaceutical scaffolds.[1][2][3] While the bromination of propargyl alcohol appears trivial on paper, achieving high stereoselectivity for the (E)-isomer and minimizing over-brominated byproducts (e.g., 1,2,2,3-tetrabromopropane) requires rigorous process control.
This guide details a modernized, solvent-minimized protocol capable of delivering >95% (E)-isomer content.[1] Unlike legacy methods utilizing carbon tetrachloride, this approach leverages aqueous-phase or neat conditions to maximize atom economy and safety while maintaining high regiochemical fidelity.[1]
Mechanistic Analysis & Stereoselectivity
The synthesis is governed by the electrophilic addition of elemental bromine to the alkyne moiety of propargyl alcohol. The reaction kinetics and stereochemical outcome are dictated by the stability of the intermediate and the trajectory of the nucleophilic attack.
Reaction Pathway[1]
-
Electrophilic Attack: The
-electrons of the alkyne attack the diatomic bromine, forming a cyclic bromonium ion intermediate.[1] -
Nucleophilic Opening: The bromide ion (
) attacks the backside of the bromonium ring.[1] -
Stereochemistry: This anti-addition mechanism preferentially yields the (E)-isomer (trans-isomer).[1]
Control of temperature is paramount.[1] Elevated temperatures increase the kinetic energy of the system, potentially allowing for rotation or syn-addition pathways that degrade the E/Z ratio. Furthermore, excess bromine can lead to a second addition across the newly formed double bond, yielding the unwanted tetrabromo-derivative.
Mechanism Diagram
Caption: Mechanistic pathway showing the stereoselective anti-addition of bromine to propargyl alcohol.
Experimental Protocol
Objective: Synthesis of 2,3-dibromo-2-propen-1-ol with >90% yield and >95% (E)-isomer specificity.
Reagents & Equipment
| Component | Specification | Role |
| Propargyl Alcohol | >99% Purity | Substrate |
| Bromine ( | Elemental, Reagent Grade | Electrophile |
| Water | Deionized | Solvent/Heat Sink |
| Sodium Sulfite | 10% Aqueous Solution | Quenching Agent |
| Sodium Bicarbonate | Saturated Solution | Neutralization |
| Dichloromethane | HPLC Grade | Extraction (Optional) |
Equipment:
-
Jacketed glass reactor or 3-neck round bottom flask.[1]
-
Mechanical stirrer (magnetic stirring is insufficient for viscosity changes).[1]
-
Pressure-equalizing addition funnel with Teflon stopcock.[1]
-
Cryostat or ice-salt bath capable of maintaining -5°C.[1]
-
High-vacuum distillation setup (0.1 - 1.0 mmHg).[1]
Step-by-Step Procedure
Step 1: Reactor Setup & Charging
-
Equip the reactor with a thermometer, addition funnel, and a scrubber outlet (to trap bromine vapors).
-
Charge Propargyl Alcohol (1.0 equiv) into the reactor.[1]
-
Optional: Add water (1-2 volumes relative to alcohol) to act as a heat sink.[1] This improves temperature control but requires phase separation later.[1] The reaction can be performed neat if cooling is aggressive.[1]
-
Cool the system to -5°C to 0°C .
Step 2: Controlled Bromination
-
Charge Bromine (1.0 - 1.02 equiv) into the addition funnel.[1]
-
Begin dropwise addition of bromine.[1]
-
CRITICAL: Maintain internal temperature below 10°C (preferably <5°C). The reaction is highly exothermic.[1] If the temperature spikes, stop addition immediately.
-
Observation: The solution will turn orange/red upon addition but should fade as the bromine is consumed.[1] A persistent red color indicates excess bromine or slowed kinetics.[1]
Step 3: Post-Reaction Aging [1]
-
After complete addition, allow the mixture to stir at 0°C for 30 minutes , then slowly warm to 15-20°C over 1 hour.
-
Do not heat above 25°C to prevent isomerization or polymerization.[1]
Step 4: Quenching & Neutralization [1]
-
Cool the mixture back to 10°C.
-
Slowly add 10% Sodium Sulfite solution until the orange bromine color completely disappears (turns pale yellow/colorless).
-
Adjust pH to ~7 using Sodium Bicarbonate solution.[1] This neutralizes any HBr formed via substitution side reactions.[1]
Step 5: Isolation
-
If water was used:[4][5][6][7] The product will form a dense, oily lower layer (Density ~2.22 g/mL). Separate the organic layer.[1]
-
Extraction: Extract the aqueous layer once with Dichloromethane (DCM) to recover dissolved product.[1] Combine with the main organic layer.[1]
-
Drying: Dry the organic phase over anhydrous Magnesium Sulfate (
), filter, and concentrate under reduced pressure (Rotovap) at <30°C.[1]
Step 6: Purification
-
Perform High-Vacuum Distillation .
-
Boiling Point: Collect the fraction distilling at 60-62°C at 0.1 mmHg .
-
Store the product in amber glass under inert gas (Argon/Nitrogen) at 4°C.
Process Workflow & Logic
Caption: Operational workflow for the synthesis and purification of DBAA.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low E/Z Ratio | Reaction temperature too high (>15°C).[1] | Maintain strict cryogenic control (-5°C) during addition.[1] |
| Tetrabromo Impurity | Excess Bromine used or local hot spots.[1] | Verify stoichiometry (1.0 eq) and improve stirring rate to prevent concentration gradients. |
| Low Yield | Product loss in aqueous phase or polymerization.[1] | Perform DCM back-extraction; ensure distillation bath does not exceed 100°C (product is heat sensitive).[1] |
| Dark Product | Residual Bromine or Iodine traces.[1] | Ensure complete sulfite quench; store in amber glass. |
Safety & Hazard Control
-
Bromine (
): Extremely corrosive and toxic.[1] Causes severe burns and respiratory damage.[1] Must be handled in a fume hood with a scrubber (sodium thiosulfate trap).[1] Use Viton or Teflon gloves; latex/nitrile are permeable to bromine.[1] -
Propargyl Alcohol: Toxic by inhalation and skin absorption.[1] Flammable liquid.[1]
-
2,3-Dibromo-2-propen-1-ol: Potential mutagen/carcinogen.[1] Handle as a cytotoxic agent.[1]
References
-
Preparation of 2,3-dibromo-2-propen-1-ol and Isomerically Enriched Compositions. World Intellectual Property Organization, WO2019067883A1, 2019.[1] Link
-
2,3-Dibromo-2-propen-1-ol - Substance Information. PubChem, National Library of Medicine.[1] Link
-
Preparation of 2,3-dibromopropanol. United States Patent Office, US3378593A, 1968.[1] Link
-
2,3-Dibromo-2-propen-1-ol Product Specifications. Sigma-Aldrich. Link
Sources
- 1. 2,3-Dibromoallyl alcohol | C3H4Br2O | CID 6393046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2021101920A1 - Flame retardants for lithium batteries - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2019067883A1 - Synthesis and prepapration of 2, 3-dibromo-2-propen-1-ol - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis Reaction | Formula, Types & Examples - Lesson | Study.com [study.com]
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2,3-Dibromoallyl Alcohol
Introduction: A Versatile Brominated Building Block
2,3-Dibromoallyl alcohol, systematically known as 2,3-dibromo-2-propen-1-ol, is a trifunctional organic molecule of significant interest to researchers in synthetic chemistry and materials science.[1] Possessing a primary hydroxyl group, a vicinal dibromo-substituted alkene, this compound serves as a versatile precursor for a wide array of chemical transformations. Its high bromine content (approximately 74% by weight) also makes it a valuable reactive intermediate, particularly in the synthesis of flame retardants and specialty polymers.[2]
This guide provides an in-depth exploration of the chemical properties, synthesis, spectroscopic characteristics, and reactivity of 2,3-dibromoallyl alcohol. It is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule's unique structural features for the design and synthesis of novel compounds. We will delve into the causality behind experimental choices and provide validated protocols to ensure scientific integrity and reproducibility.
Molecular Structure and Physicochemical Properties
The core structure of 2,3-dibromoallyl alcohol features a three-carbon backbone containing a primary alcohol at C1 and a carbon-carbon double bond between C2 and C3. Both carbons of the alkene are substituted with a bromine atom. The molecule exists as a mixture of (E) and (Z) isomers, though specific synthetic methods can favor the formation of one over the other.[3]
Table 1: Physicochemical Properties of 2,3-Dibromoallyl Alcohol
| Property | Value | Source(s) |
| IUPAC Name | 2,3-Dibromo-2-propen-1-ol | |
| Synonyms | 2,3-Dibromoallyl alcohol | |
| CAS Number | 7228-11-7 | |
| Molecular Formula | C₃H₄Br₂O | [1] |
| Molecular Weight | 215.87 g/mol | [1] |
| Appearance | Technical grade is a liquid | |
| Density | 2.22 g/mL at 20 °C | |
| Boiling Point | 60-62 °C at 0.1 mmHg | |
| Refractive Index | n20/D 1.581 | |
| Flash Point | 71 °C (159.8 °F) - closed cup |
Synthesis and Mechanistic Insight
The most direct and high-yielding synthesis of 2,3-dibromoallyl alcohol involves the electrophilic addition of elemental bromine to propargyl alcohol (2-propyn-1-ol).[3] This method avoids many of the side reactions, such as the formation of tribromopropane and ether byproducts, that can occur when starting from allyl alcohol.[4]
Causality in Synthesis Design
The choice of propargyl alcohol as the starting material is critical. The triple bond readily undergoes a two-step addition of bromine, directly yielding the desired 1,2-dibromoalkene structure without compromising the alcohol functionality. Controlling the reaction temperature is paramount; conducting the bromination at low temperatures (e.g., -5 °C to 15 °C) allows for a controlled reaction rate and significantly enhances the stereoselectivity, leading to a high E-isomer content of over 95%.[3] The reaction can be performed neat or in a protic solvent.[3]
Experimental Protocol: Synthesis from Propargyl Alcohol
This protocol is adapted from the methodology described in patent WO2019067883A1.[3]
Step 1: Reaction Setup
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, charge propargyl alcohol (1.0 eq).
-
If using a solvent, dissolve the propargyl alcohol in a suitable protic solvent like water or a short-chain alcohol. For a neat reaction, proceed without solvent.
-
Cool the flask to an internal temperature of 0-5 °C using an ice-water bath.
Step 2: Bromine Addition
-
Slowly add elemental bromine (1.0 eq) to the stirred solution via the dropping funnel over a period of 1-2 hours.
-
Critical: Maintain the internal temperature below 15 °C throughout the addition to control the exotherm and ensure high E-isomer selectivity. The reaction mixture will change from colorless to a persistent reddish-brown as the addition completes.
Step 3: Reaction Quench
-
Once the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.
-
Slowly add a basic aqueous solution, such as sodium bicarbonate or sodium hydroxide, to quench any unreacted bromine and neutralize any HBr formed.
Step 4: Workup and Isolation
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude 2,3-dibromoallyl alcohol, which can be further purified by vacuum distillation.
Synthesis Workflow Diagram
Caption: High-level workflow for the synthesis of 2,3-dibromoallyl alcohol.
Spectroscopic Characterization
Verifying the structure of the synthesized product is essential. The following are the predicted spectroscopic signatures for 2,3-dibromoallyl alcohol based on its functional groups and established principles of spectroscopic interpretation.
-
¹H NMR Spectroscopy:
-
Hydroxyl Proton (-OH): A broad singlet, typically in the range of 2-5 ppm. Its chemical shift is concentration and solvent-dependent.
-
Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the -OH proton in a very pure, non-exchanging sample) appearing around 4.0-4.5 ppm. The deshielding is due to the adjacent oxygen and the dibromoalkene moiety.
-
Vinyl Proton (=CHBr): A singlet appearing in the alkene region, expected around 6.0-6.5 ppm.
-
-
¹³C NMR Spectroscopy:
-
Methylene Carbon (-CH₂OH): Expected to appear in the range of 60-70 ppm, shifted downfield by the attached oxygen.
-
Alkene Carbons (>C=C<): Two signals are expected in the vinyl region (100-140 ppm). The carbon bearing two bromines (C2) will be significantly downfield compared to the carbon bearing one bromine and one hydrogen (C3).
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol's hydroxyl group.
-
C-H Stretch (sp³): A peak just below 3000 cm⁻¹ for the methylene C-H bonds.
-
C=C Stretch: A medium to weak absorption band around 1600-1650 cm⁻¹. Its intensity can be variable for highly substituted alkenes.
-
C-O Stretch: A strong absorption in the fingerprint region, typically between 1000-1200 cm⁻¹, corresponding to the C-O single bond.
-
C-Br Stretch: Absorptions in the lower frequency region of the fingerprint, typically 500-700 cm⁻¹.
-
Chemical Reactivity and Synthetic Applications
2,3-Dibromoallyl alcohol is a hub for diverse chemical transformations, enabling access to a wide range of more complex molecules. Its reactivity can be directed at the hydroxyl group or the dibromoalkene moiety.
Reactions at the Hydroxyl Group
The primary alcohol is a versatile handle for introducing new functionality via standard alcohol transformations.
-
Esterification: The alcohol can be readily converted to its corresponding ester by reacting with a carboxylic acid under acidic catalysis (e.g., concentrated H₂SO₄) or with a more reactive acyl chloride or acid anhydride in the presence of a base.[5] This reaction is fundamental for creating derivatives with altered physical properties or for installing protecting groups.
-
Etherification: Formation of ethers, such as allyl or benzyl ethers, can be achieved. For example, Williamson ether synthesis conditions (deprotonation of the alcohol with a strong base like NaH followed by reaction with an alkyl halide) can be employed. Catalytic methods using various metal oxides have also been developed for the etherification of allylic alcohols.[6]
Reactions at the Dibromoalkene Moiety
The two vinyl bromide groups provide opportunities for carbon-carbon and carbon-heteroatom bond formation, which are central to modern drug discovery and materials science.
-
Palladium-Catalyzed Cross-Coupling: The vinyl bromide positions are susceptible to a variety of palladium-catalyzed cross-coupling reactions.[7] These reactions are cornerstones of modern organic synthesis.[8]
-
Suzuki Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) to form a new C(sp²)-C(sp²) bond.
-
Stille Coupling: Reaction with an organotin reagent.
-
Sonogashira Coupling: Reaction with a terminal alkyne to form a conjugated enyne system.
-
Buchwald-Hartwig Amination: Reaction with an amine to form an enamine.
-
The differential reactivity of the two bromine atoms (one on a disubstituted carbon, one on a monosubstituted carbon) could potentially be exploited for selective or sequential cross-coupling reactions under carefully controlled conditions, further enhancing the molecule's synthetic value.
Key Applications
-
Reactive Flame Retardants: The hydroxyl group allows the molecule to be chemically incorporated into polymer backbones, such as polyurethanes. This covalent bonding prevents the flame retardant from leaching out over time, a significant advantage over additive flame retardants.[2]
-
Intermediate for Organophosphorus Compounds: 2,3-Dibromoallyl alcohol has been used as a precursor in the synthesis of phosphorus-containing compounds, which also have applications as flame retardants and in other areas of materials science.[2]
Reaction Pathways Diagram
Caption: Key reaction pathways available from 2,3-dibromoallyl alcohol.
Safety and Handling
As with any reactive chemical intermediate, proper safety precautions are essential when handling 2,3-dibromoallyl alcohol.
-
Hazard Profile: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral). It is a combustible liquid. Full toxicological properties have not been extensively investigated, and it should be handled with care.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: A lab coat is mandatory. Ensure full skin coverage.
-
-
Handling:
-
Work in a well-ventilated chemical fume hood to avoid inhalation of vapors.
-
Keep away from heat, sparks, and open flames.
-
Avoid contact with skin, eyes, and clothing.
-
-
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Conclusion
2,3-Dibromoallyl alcohol is a highly functionalized and synthetically valuable building block. Its unique combination of a primary alcohol and a reactive dibromoalkene moiety provides chemists with multiple avenues for molecular elaboration. From its role in creating advanced flame-retardant materials to its potential as a versatile hub for palladium-catalyzed cross-coupling reactions in pharmaceutical and fine chemical synthesis, 2,3-dibromoallyl alcohol offers significant opportunities for innovation. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is the first step toward unlocking its full potential in the laboratory.
References
- Title: Synthesis and preparation of 2, 3-dibromo-2-propen-1-ol.
- Title: Synthesis and prepapration of 2, 3-dibromo-2-propen-1-ol.
-
Title: How 2-propen-1-ol reacts with different reagents in chemical synthesis. Source: SLT. [Link]
- Title: Process for the preparation of 2, 3-dibromo-1-propanol.
-
Title: Versatile etherification of alcohols with allyl alcohol by a titanium oxide-supported molybdenum oxide catalyst: gradual generation from titanium oxide and molybdenum oxide. Source: Catalysis Science & Technology (RSC Publishing). [Link]
-
Title: Synthesis of bromo allyl alcohol derivatives. Source: ResearchGate. [Link]
-
Title: Tandem arylation and regioselective allylic etherification of 2,3-allenol via Pd/B cooperative catalysis. Source: Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Title: CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Source: YouTube. [Link]
-
Title: Selective bromochlorination of a homoallylic alcohol for the total synthesis of (−)-anverene. Source: Beilstein Journal of Organic Chemistry. [Link]
-
Title: 2,3-Dibromoallyl alcohol. Source: PubChem. [Link]
-
Title: Cross-coupling reaction. Source: Wikipedia. [Link]
-
Title: Cross-Coupling Reactions. Source: NROChemistry. [Link]
-
Title: What happens when prop-2-en-1-ol reacts with concentrated hydrogen bromide. Source: Chemistry Stack Exchange. [Link]
-
Title: allyl alcohol. Source: Organic Syntheses Procedure. [Link]
-
Title: esterification - alcohols and carboxylic acids. Source: Chemguide. [Link]
-
Title: Ether synthesis by etherification (alkylation). Source: Organic Chemistry Portal. [Link]
-
Title: Allylic alcohol synthesis by addition. Source: Organic Chemistry Portal. [Link]
-
Title: Room-Temperature Cu-Catalyzed Etherification of Aryl Bromides. Source: ChemRxiv. [Link]
-
Title: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Source: ResearchGate. [Link]
-
Title: A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. Source: MDPI. [Link]
-
Title: Themed collection Chemistry Nobel 2010 Web Collection: Cross-coupling reactions in organic chemistry. Source: RSC Publishing. [Link]
Sources
- 1. 2,3-Dibromoallyl alcohol | C3H4Br2O | CID 6393046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2019067883A1 - Synthesis and prepapration of 2, 3-dibromo-2-propen-1-ol - Google Patents [patents.google.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Versatile etherification of alcohols with allyl alcohol by a titanium oxide-supported molybdenum oxide catalyst: gradual generation from titanium oxide and molybdenum oxide - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of 2,3-Dibromo-2-propen-1-ol
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the versatile synthetic intermediate, 2,3-dibromo-2-propen-1-ol (CAS No: 7228-11-7). In the absence of readily available, complete experimental spectra in public databases, this guide leverages high-quality predicted spectroscopic data, corroborated by experimental data from analogous compounds and foundational spectroscopic principles. We present an in-depth interpretation of the predicted ¹H NMR, ¹³C NMR, IR, and mass spectra to facilitate the unambiguous identification and characterization of this compound. Furthermore, this guide details the experimental protocols for acquiring these spectra, offering field-proven insights for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction: The Structural Elucidation of a Key Synthetic Building Block
2,3-Dibromo-2-propen-1-ol, also known as 2,3-dibromoallyl alcohol, is a halogenated unsaturated alcohol with significant potential in organic synthesis. Its structure, featuring a primary alcohol, a vicinal dibromoalkene moiety, and a reactive double bond, makes it a valuable precursor for the synthesis of a wide array of more complex molecules. The precise characterization of this compound is paramount for its effective utilization in multi-step synthetic pathways, ensuring the integrity and purity of downstream products.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of organic molecules. This guide provides a detailed analysis of the expected spectroscopic signatures of 2,3-dibromo-2-propen-1-ol, offering a virtual roadmap for its identification and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For 2,3-dibromo-2-propen-1-ol, both ¹H and ¹³C NMR are crucial for confirming its structure.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 2,3-dibromo-2-propen-1-ol is predicted to exhibit three distinct signals, corresponding to the three unique proton environments in the molecule.
| Predicted Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~6.5 | Triplet | 1H | =CH-Br |
| ~4.4 | Doublet | 2H | -CH₂-OH |
| ~2.5 | Singlet (broad) | 1H | -OH |
Causality Behind the Predicted Chemical Shifts and Multiplicities:
-
Vinyl Proton (=CH-Br): The proton attached to the double bond is significantly deshielded due to the anisotropic effect of the double bond and the electron-withdrawing effect of the adjacent bromine atom. Its predicted downfield chemical shift of ~6.5 ppm is consistent with protons in similar electronic environments. The expected multiplicity is a triplet due to coupling with the two adjacent methylene protons of the alcohol group.
-
Methylene Protons (-CH₂-OH): These protons are adjacent to both the electron-withdrawing hydroxyl group and the sp²-hybridized carbon of the double bond, leading to a predicted chemical shift of around 4.4 ppm. The signal is expected to be a doublet due to coupling with the single vinyl proton.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding. A broad singlet is typically observed. Its presence can be confirmed by a D₂O exchange experiment, where the -OH peak would disappear.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is expected to show three signals, corresponding to the three carbon atoms in different chemical environments.
| Predicted Chemical Shift (δ) (ppm) | Assignment |
| ~135 | C=C(Br) |
| ~115 | =C(Br)H |
| ~60 | -CH₂-OH |
Causality Behind the Predicted Chemical Shifts:
-
Alkene Carbons (C=C): Carbons involved in a double bond typically resonate in the downfield region of the spectrum (100-150 ppm). The carbon atom bearing the two bromine atoms is expected to be further downfield due to the cumulative electron-withdrawing effect of the halogens.
-
Methylene Carbon (-CH₂-OH): The carbon atom bonded to the electronegative oxygen atom of the hydroxyl group is deshielded and is predicted to appear at approximately 60 ppm.
Experimental Protocol for NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of 2,3-dibromo-2-propen-1-ol.
Materials:
-
2,3-dibromo-2-propen-1-ol sample
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard
-
NMR tube (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of 2,3-dibromo-2-propen-1-ol in ~0.6 mL of CDCl₃ containing 0.03% (v/v) TMS in a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative proton ratios.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 128 or more).
-
Process the data similarly to the ¹H spectrum.
-
Calibrate the chemical shift scale to the CDCl₃ triplet at ~77.16 ppm.
-
Workflow for NMR Data Acquisition and Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.
Predicted IR Spectral Data
The IR spectrum of 2,3-dibromo-2-propen-1-ol is expected to show characteristic absorption bands for the O-H, C-H (sp² and sp³), C=C, and C-Br bonds.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| 3600-3200 | Strong, Broad | O-H stretch | Alcohol |
| 3100-3000 | Medium | C-H stretch | sp² C-H (alkene) |
| 3000-2850 | Medium | C-H stretch | sp³ C-H (alkane) |
| 1650-1600 | Medium | C=C stretch | Alkene |
| 1200-1000 | Strong | C-O stretch | Primary Alcohol |
| 700-500 | Strong | C-Br stretch | Alkyl Halide |
Causality Behind the Predicted Absorption Bands:
-
O-H Stretch: The broad and strong absorption in the 3600-3200 cm⁻¹ region is a hallmark of the hydroxyl group in alcohols, with the broadening resulting from intermolecular hydrogen bonding.[1]
-
C-H Stretches: The spectrum will distinguish between the sp² C-H bond of the alkene (typically >3000 cm⁻¹) and the sp³ C-H bonds of the methylene group (typically <3000 cm⁻¹).
-
C=C Stretch: The carbon-carbon double bond stretch for a substituted alkene is expected in the 1650-1600 cm⁻¹ region.
-
C-O Stretch: A strong absorption band in the 1200-1000 cm⁻¹ range is characteristic of the C-O single bond stretch in a primary alcohol.
-
C-Br Stretch: The carbon-bromine bond vibrations are expected to appear in the fingerprint region, typically between 700 and 500 cm⁻¹, and are often strong.
Experimental Protocol for IR Spectroscopy
Objective: To obtain the IR spectrum of 2,3-dibromo-2-propen-1-ol.
Materials:
-
2,3-dibromo-2-propen-1-ol sample
-
FTIR spectrometer with a suitable sampling accessory (e.g., ATR, salt plates)
-
Volatile solvent for cleaning (e.g., isopropanol, acetone)
Procedure (using Attenuated Total Reflectance - ATR):
-
Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small drop of the neat liquid sample of 2,3-dibromo-2-propen-1-ol directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and compare them with the predicted values and literature data for similar functional groups.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a soft tissue after the measurement.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure.
Predicted Mass Spectrum Data
The electron ionization (EI) mass spectrum of 2,3-dibromo-2-propen-1-ol is expected to show a characteristic isotopic pattern for a dibrominated compound.
| m/z | Relative Intensity | Assignment |
| 214, 216, 218 | Moderate | [M]⁺ (Molecular Ion) |
| 135, 137 | High | [M - Br]⁺ |
| 197, 199, 201 | Low | [M - OH]⁺ |
| 119, 121 | Moderate | [C₃H₄Br]⁺ |
| 93, 95 | Low | [C₃H₂Br]⁺ |
| 41 | High | [C₃H₅]⁺ (Allyl Cation) |
Causality Behind the Predicted Fragmentation Pattern:
-
Molecular Ion Peak ([M]⁺): Due to the presence of two bromine atoms, the molecular ion will appear as a characteristic triplet of peaks at m/z 214, 216, and 218, with relative intensities of approximately 1:2:1, corresponding to the isotopic distribution of ⁷⁹Br and ⁸¹Br.
-
Loss of a Bromine Atom ([M - Br]⁺): The cleavage of a C-Br bond is a common fragmentation pathway for alkyl halides, leading to a prominent peak at m/z 135 and 137.
-
Loss of a Hydroxyl Radical ([M - OH]⁺): The loss of the hydroxyl group is another expected fragmentation for an alcohol.
-
Formation of the Allyl Cation: The formation of the stable allyl cation ([C₃H₅]⁺) at m/z 41 is a common feature in the mass spectra of allylic compounds.
Key Fragmentation Pathways in Mass Spectrometry
Caption: Predicted major fragmentation pathways for 2,3-dibromo-2-propen-1-ol in EI-MS.
Experimental Protocol for Mass Spectrometry
Objective: To obtain the mass spectrum of 2,3-dibromo-2-propen-1-ol.
Materials:
-
2,3-dibromo-2-propen-1-ol sample
-
Gas chromatograph-mass spectrometer (GC-MS) with an EI source
-
Helium carrier gas
-
Suitable solvent for dilution (e.g., dichloromethane, methanol)
Procedure:
-
Sample Preparation: Prepare a dilute solution of 2,3-dibromo-2-propen-1-ol in a volatile solvent.
-
GC-MS Setup:
-
Set the GC oven temperature program to achieve good separation of the analyte from the solvent and any impurities.
-
Set the injector temperature and transfer line temperature appropriately (e.g., 250 °C).
-
Set the MS parameters: EI energy of 70 eV, mass range of m/z 35-300.
-
-
Injection and Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS. The sample will be vaporized, separated on the GC column, and then introduced into the mass spectrometer.
-
Data Analysis:
-
Identify the peak corresponding to 2,3-dibromo-2-propen-1-ol in the total ion chromatogram.
-
Analyze the mass spectrum of this peak, paying close attention to the molecular ion cluster and the major fragment ions.
-
Compare the observed spectrum with the predicted fragmentation pattern.
-
Synthesis of 2,3-Dibromo-2-propen-1-ol
A common method for the synthesis of 2,3-dibromo-2-propen-1-ol involves the reaction of propargyl alcohol with elemental bromine.[2]
Reaction: HC≡CCH₂OH + 2 Br₂ → BrCH=C(Br)CH₂OH
Experimental Protocol:
Materials:
-
Propargyl alcohol
-
Elemental bromine
-
Suitable solvent (e.g., dichloromethane or neat)
-
Aqueous solution of sodium bicarbonate
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Dissolve propargyl alcohol in the chosen solvent in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of elemental bromine in the same solvent to the stirred reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the bromine color disappears.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 2,3-dibromo-2-propen-1-ol, which can be further purified by vacuum distillation.
Conclusion
The comprehensive spectroscopic analysis presented in this guide, based on high-quality predictions and supported by established chemical principles, provides a robust framework for the identification and characterization of 2,3-dibromo-2-propen-1-ol. The detailed interpretation of the predicted ¹H NMR, ¹³C NMR, IR, and mass spectra, along with the provided experimental protocols, will serve as a valuable resource for researchers in organic synthesis and drug development, enabling them to confidently work with this important chemical intermediate.
References
- Google Patents. (n.d.). Synthesis and preparation of 2, 3-dibromo-2-propen-1-ol.
-
Chemistry LibreTexts. (2023, October 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved February 4, 2026, from [Link]
-
Chemistry LibreTexts. (2023, October 30). 13.7: 13C NMR Spectroscopy. Retrieved February 4, 2026, from [Link]
-
Chemistry LibreTexts. (2023, October 30). 12.4: Interpreting Mass Spectra. Retrieved February 4, 2026, from [Link]
Sources
An In-depth Technical Guide to the Stability of 2,3-dibromo-2-propen-1-ol Under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-dibromo-2-propen-1-ol is a halogenated allylic alcohol with potential applications in organic synthesis and as a precursor for various functionalized molecules. Its structure, featuring a primary alcohol, a carbon-carbon double bond, and two vinyl bromine substituents, presents a unique combination of functional groups whose reactivity under acidic conditions is of significant interest. This technical guide provides a comprehensive analysis of the predicted stability and potential reaction pathways of 2,3-dibromo-2-propen-1-ol in acidic media. Understanding these characteristics is crucial for its effective utilization in multi-step syntheses and for predicting its compatibility with acidic reagents and environments commonly encountered in pharmaceutical development.
This guide will delve into the fundamental principles governing the reactivity of allylic alcohols and vinyl bromides, extrapolate these principles to the specific case of 2,3-dibromo-2-propen-1-ol, and provide a detailed experimental protocol for its stability assessment.
Theoretical Framework: Reactivity of Key Functional Groups in Acidic Media
The stability of 2,3-dibromo-2-propen-1-ol under acidic conditions is primarily dictated by the interplay of its two key functional moieties: the allylic alcohol and the dibrominated vinyl group.
Acid-Catalyzed Reactions of Allylic Alcohols
Allylic alcohols are known to undergo several transformations in the presence of acid, with the most common being dehydration and rearrangement.
-
Dehydration: The acid-catalyzed dehydration of alcohols is a classic elimination reaction that proceeds via either an E1 or E2 mechanism. The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water).[1] In the E1 pathway, the departure of water leads to the formation of a carbocation intermediate, which is then deprotonated to form an alkene. For secondary and tertiary alcohols, the E1 mechanism is common.[2]
-
Allylic Rearrangement: Acidic conditions can also promote the isomerization of allylic alcohols through a 1,3-shift of the hydroxyl group. This rearrangement proceeds through a resonance-stabilized allylic carbocation intermediate.[3]
Reactivity of Vinyl Bromides
Vinyl halides are generally less reactive towards nucleophilic substitution and elimination reactions compared to their alkyl halide counterparts.[4] Under acidic conditions, the double bond of a vinyl halide can be protonated, leading to a carbocation. However, the formation of a vinyl cation is energetically unfavorable.[5] Hydrolysis of vinyl halides to ketones can occur under acidic conditions, but this typically requires forcing conditions.[6]
Predicted Stability and Reaction Pathways of 2,3-dibromo-2-propen-1-ol under Acidic Conditions
Based on the fundamental principles outlined above, we can predict the likely behavior of 2,3-dibromo-2-propen-1-ol in an acidic environment. The primary alcohol functionality is expected to be the main site of reactivity.
Predominant Pathway: Acid-Catalyzed Dehydration (E1 Mechanism)
The most probable degradation pathway for 2,3-dibromo-2-propen-1-ol under acidic conditions is dehydration to form 2,3-dibromo-1,3-butadiene. The proposed mechanism is as follows:
-
Protonation of the Hydroxyl Group: The reaction initiates with the rapid and reversible protonation of the primary alcohol's hydroxyl group by an acid (H-A) to form an oxonium ion. This converts the poor leaving group (-OH) into an excellent leaving group (H₂O).
-
Formation of a Primary Allylic Carbocation: The departure of a water molecule leads to the formation of a primary allylic carbocation. Although primary carbocations are generally unstable, this intermediate is stabilized by resonance, with the positive charge delocalized over two carbon atoms. However, the strong electron-withdrawing inductive effect of the two bromine atoms on the adjacent sp² carbon is expected to significantly destabilize this carbocation.[7][8]
-
Deprotonation to Form the Diene: A base (A⁻) in the reaction mixture abstracts a proton from the carbon adjacent to the carbocation, leading to the formation of the conjugated diene, 2,3-dibromo-1,3-butadiene, and regeneration of the acid catalyst.
Caption: Proposed E1 dehydration mechanism.
Potential Competing Pathway: Allylic Rearrangement
An alternative, though likely less favorable, pathway is an acid-catalyzed allylic rearrangement to form 1,2-dibromo-2-propen-1-ol. This would proceed through the same resonance-stabilized allylic carbocation intermediate as the dehydration reaction. The capture of this carbocation by a water molecule at the other resonance position would lead to the rearranged alcohol. The relative rates of deprotonation versus nucleophilic attack by water would determine the product distribution. Given that dehydration of primary alcohols often requires elevated temperatures, at lower temperatures, this rearrangement might be more competitive.[2]
Minor Pathway: Hydrolysis of the Vinyl Bromide Moiety
Hydrolysis of the vinyl bromide functionalities is considered a minor pathway. This would require protonation of the carbon-carbon double bond, which is disfavored due to the electron-withdrawing nature of the two bromine atoms. The resulting vinyl cation would be highly unstable.
Experimental Design for Stability Assessment
To empirically determine the stability of 2,3-dibromo-2-propen-1-ol under acidic conditions, a systematic study is required. The following protocol outlines a robust approach for researchers.
Objective
To quantify the degradation of 2,3-dibromo-2-propen-1-ol over time in aqueous solutions of varying pH and at different temperatures.
Materials and Reagents
-
2,3-dibromo-2-propen-1-ol (high purity)
-
HPLC-grade water
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Phosphate buffer salts
-
HPLC-grade acetonitrile or methanol
-
LC-MS or GC-MS system
Experimental Workflow
Caption: Workflow for stability assessment.
Detailed Protocol
-
Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mg/mL) of 2,3-dibromo-2-propen-1-ol in a suitable organic solvent such as acetonitrile or methanol.
-
Preparation of Acidic Buffers: Prepare a series of aqueous buffer solutions with different pH values (e.g., pH 2, 4, and a neutral control at pH 7). For pH 2 and 4, dilute HCl can be used, or a suitable buffer system like citrate-phosphate can be employed.
-
Sample Incubation:
-
For each pH condition, prepare replicate samples by diluting the stock solution into the buffer to a final concentration suitable for analysis (e.g., 10-100 µg/mL).
-
Incubate the samples at controlled temperatures. It is recommended to test at both ambient temperature (e.g., 25°C) and at least one elevated temperature (e.g., 40°C or 60°C) to assess thermal liability.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each sample.
-
Immediately quench the reaction to prevent further degradation before analysis. This can be achieved by neutralizing the sample with a base or by diluting it in a cold organic solvent.
-
-
Analytical Method:
-
Analyze the samples using a validated LC-MS or GC-MS method. The choice between LC-MS and GC-MS will depend on the volatility and thermal stability of the analyte and its potential degradation products.
-
The method should be capable of separating the parent compound from any degradation products and providing quantitative data.
-
-
Data Analysis:
-
For each time point, calculate the percentage of the remaining 2,3-dibromo-2-propen-1-ol relative to the initial concentration at t=0.
-
Plot the percentage of the remaining parent compound against time for each pH and temperature condition.
-
Identify any major degradation products by their mass spectra and fragmentation patterns.
-
Data Interpretation and Quantitative Summary
The results from the stability study can be summarized in a table to facilitate comparison across different conditions.
| pH | Temperature (°C) | Half-life (t₁/₂) (hours) | Major Degradation Product(s) |
| 2 | 25 | ||
| 2 | 40 | ||
| 2 | 60 | ||
| 4 | 25 | ||
| 4 | 40 | ||
| 4 | 60 | ||
| 7 | 25 | ||
| 7 | 40 | ||
| 7 | 60 |
The half-life (t₁/₂) is the time required for the concentration of the parent compound to decrease by 50%. This can be determined from the degradation profile.
Conclusion
The stability of 2,3-dibromo-2-propen-1-ol under acidic conditions is a critical parameter for its successful application in chemical synthesis and drug development. Based on established principles of organic chemistry, the primary route of degradation is predicted to be acid-catalyzed dehydration to form 2,3-dibromo-1,3-butadiene, proceeding through a resonance-stabilized but inductively destabilized allylic carbocation. Allylic rearrangement may be a competing pathway, particularly at lower temperatures. Direct reaction at the vinyl bromide moiety is considered less likely.
The provided experimental protocol offers a robust framework for quantitatively assessing the stability of this compound and identifying its degradation products. The insights gained from such studies will enable researchers and drug development professionals to make informed decisions regarding the handling, storage, and reaction conditions for 2,3-dibromo-2-propen-1-ol, ultimately facilitating its effective use in their respective fields.
References
- Bruice, P. Y. (2016). Organic Chemistry (8th ed.). Pearson.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Gribble, G. W. (2010).
- Hart, H., Craine, L. E., Hart, D. J., & Hadad, C. M. (2011). Organic Chemistry: A Short Course (13th ed.). Cengage Learning.
-
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
-
Stang, P. J., & Zhdankin, V. V. (1996). Organic Polyvalent Iodine Compounds. Chemical Reviews, 96(3), 1123–1178. [Link]
- Solomons, T. W. G., Fryhle, C. B., & Snyder, S. A. (2016). Organic Chemistry (12th ed.). Wiley.
- Taylor, R. (1994).
- Tidwell, T. T. (1997). The Chemistry of the Allenes. In S. Patai (Ed.), The Chemistry of Functional Groups, Supplement A3: The Chemistry of Halides, Pseudo-halides and Azides, Part 2. Wiley.
- Vogel, A. I., Tatchell, A. R., Furnis, B. S., Hannaford, A. J., & Smith, P. W. G. (1996). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Prentice Hall.
- Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function (8th ed.). W. H. Freeman.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Rearrangement [www2.chemistry.msu.edu]
- 6. quora.com [quora.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Thermal decomposition of brominated allyl alcohols
An In-Depth Technical Guide to the Thermal Decomposition of Brominated Allyl Alcohols
Abstract
The thermal decomposition of brominated allyl alcohols represents a critical area of study for researchers in organic synthesis, materials science, and drug development. The inherent reactivity of the allylic system, combined with the influence of both hydroxyl and bromine functionalities, gives rise to complex reaction cascades that are highly sensitive to experimental conditions. Understanding these pathways is paramount for ensuring the thermal stability of pharmaceutical intermediates, controlling polymerization reactions, and developing safe handling protocols for energetic materials. This guide provides a comprehensive exploration of the core principles governing the thermal decomposition of these molecules. We will dissect the mechanistic underpinnings, from radical-mediated cleavages to concerted eliminations, and examine the key factors that dictate reaction outcomes. Furthermore, this document details robust, field-proven experimental workflows and analytical methodologies, offering a self-validating system for researchers to rigorously characterize decomposition profiles and product distributions.
Introduction: The Dichotomy of Reactivity and Stability
Brominated allyl alcohols are versatile bifunctional molecules. The allyl group—a vinyl group attached to a saturated carbon—is a cornerstone of organic chemistry, offering three distinct points for reactivity. The addition of a hydroxyl group and a bromine atom creates a molecule with significant synthetic potential but also inherent instability under thermal stress. The allylic C-H bond is notably weak (approx. 88 kcal/mol), making it susceptible to radical abstraction, while the carbon-bromine bond is a prime site for homolytic cleavage.[1] The thermal decomposition of these compounds is not a simple, predictable event but a cascade of competing reactions. This guide moves beyond a mere listing of facts to explain the causality behind these pathways, providing researchers with the foundational knowledge to predict, control, and analyze these complex transformations.
Mechanistic Landscape: Competing Pathways to Decomposition
The thermal degradation of a brominated allyl alcohol is rarely a single, linear process. Instead, multiple mechanistic pathways compete, with the predominant route dictated by factors such as temperature, molecular structure, and the reaction environment.
Radical-Mediated Decomposition: The Homolytic Cleavage Pathway
The most common initiation step at moderate to high temperatures is the homolytic cleavage of the weakest bond in the molecule. In the case of an allylic bromide, this is unequivocally the carbon-bromine bond.
-
Initiation: Thermal energy induces the C-Br bond to break, forming a resonance-stabilized allylic radical and a bromine radical. This is the rate-determining step for many radical-driven decompositions.
-
Propagation: The highly reactive bromine radical can then abstract a hydrogen atom from another molecule, typically the weakly bound allylic hydrogen, to form HBr and another allylic radical, propagating the chain reaction.[2]
-
Termination: The reaction ceases when two radicals combine.
The stability of the allylic radical, which delocalizes the unpaired electron across two carbons, is a powerful thermodynamic driving force for this pathway.
Allylic Rearrangement: A Signature of Allylic Systems
A key feature complicating the product distribution is the potential for allylic rearrangement.[3] Once the allylic radical is formed, it exists as a resonance hybrid. The subsequent reaction, such as recombination with a bromine radical, can occur at either of the two carbons sharing the radical character. This can lead to the formation of isomeric brominated products where the double bond has shifted.[3] This rearrangement is particularly favored if it leads to a more substituted, and thus more stable, alkene (Zaitsev's rule).[3]
Concerted Elimination and Dehydration
Parallel to radical pathways, concerted intramolecular eliminations can occur, often proceeding through a cyclic transition state.
-
Dehydrobromination: The molecule can eliminate HBr to form a conjugated diene. This is analogous to the gas-phase pyrolysis of other alkyl bromides, which often proceeds through a four-membered cyclic transition state.[4]
-
Dehydration: At higher temperatures, the elimination of a water molecule (H₂O) from the alcohol functionality can occur, yielding a brominated diene. The mechanism can be influenced by trace acids or surface catalysis.
The following diagram illustrates the primary competing pathways originating from a model brominated allyl alcohol.
Caption: Competing mechanistic pathways in the thermal decomposition of brominated allyl alcohols.
Key Factors Influencing Decomposition Profiles
The outcome of thermal decomposition is not fixed; it is a function of several interdependent variables. Controlling these factors is essential for achieving reproducible results and guiding the reaction toward desired products.
| Factor | Influence on Decomposition | Causality & Field-Proven Insights |
| Temperature | Controls reaction rate and selectivity. Higher temperatures generally favor radical pathways with lower activation energies over concerted reactions. | Below 150°C, decomposition may be slow. Above this threshold, radical C-Br cleavage often dominates.[5] At very high temperatures (>400°C), complex fragmentation and charring become significant. |
| Substitution Pattern | Determines the stability of intermediates and products. The location of Br and OH groups and the presence of other substituents are critical. | A bromine on a tertiary carbon will lead to a more stable tertiary radical upon cleavage, lowering the decomposition temperature. The hydroxyl group's proximity to the double bond can enable specific intramolecular reactions, such as 1,4-elimination. |
| Reaction Phase | Gas-phase pyrolysis often favors unimolecular, intrinsic decomposition pathways.[6] Liquid-phase (solvent) decomposition can involve solvent-solute interactions, cage effects, and bimolecular reactions. | Gas-phase studies are ideal for fundamental kinetic and mechanistic investigations.[4][6] In drug development, decomposition in high-boiling solvents like DMSO is more relevant and can significantly alter reaction rates and product profiles due to solvent stabilization of transition states.[7] |
| Atmosphere | An inert atmosphere (N₂, Ar) allows for the study of pure thermal decomposition. An oxidative atmosphere (air, O₂) introduces new reaction pathways. | In the presence of oxygen, the initial allylic radicals can react to form peroxy radicals, leading to a complex mixture of oxygenated products (aldehydes, ketones, epoxides) and altering the overall degradation profile. |
Experimental Design: A Self-Validating Workflow for Analysis
A robust investigation into thermal decomposition requires a multi-technique approach to build a complete picture of the process. The following workflow is designed as a self-validating system, where results from one technique inform and verify the next.
Caption: A logical workflow for the comprehensive analysis of thermal decomposition.
Step-by-Step Experimental Protocol: Pyrolysis-GC/MS
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is a cornerstone technique for identifying the volatile and semi-volatile products of thermal decomposition.[8]
-
Sample Preparation: Accurately weigh 50-200 µg of the brominated allyl alcohol into a pyrolysis sample cup. For quantitative analysis, add a known amount of an internal standard that does not co-elute with expected products.
-
Instrument Setup (Causality):
-
Pyrolyzer Temperature: Set the pyrolysis temperature based on the onset of decomposition identified by TGA. A temperature ramp or multiple isothermal runs at different temperatures can provide kinetic data.
-
Interface and GC Inlet Temperature: Set to a high temperature (e.g., 300 °C) to ensure the rapid transfer of all products to the GC column without condensation or secondary reactions.
-
GC Column: Use a mid-polarity column (e.g., DB-5ms) to effectively separate a wide range of potential products, from nonpolar hydrocarbons to more polar oxygenated species.
-
GC Oven Program: Start at a low temperature (e.g., 40 °C) to trap volatile products, followed by a ramp (e.g., 10 °C/min) to a high temperature (e.g., 280 °C) to elute all compounds.
-
-
Data Acquisition: Initiate the pyrolysis. The sample is rapidly heated, and the decomposition products are swept by the carrier gas onto the GC column, separated, and then detected and identified by the mass spectrometer.
-
Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC).
-
Compare the mass spectrum of each peak to a reference library (e.g., NIST) for tentative identification.
-
Confirm identifications using retention indices and, if possible, by analyzing authentic standards. This step is crucial for validating the library match and ensuring trustworthiness.
-
Summary of Analytical Techniques
| Technique | Principle | Information Gained |
| Thermogravimetric Analysis (TGA) | Measures mass change as a function of temperature in a controlled atmosphere. | Onset temperature of decomposition, number of decomposition steps, kinetic parameters (activation energy), thermal stability.[9] |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Enthalpy of decomposition (ΔH), melting point, glass transitions, identification of endothermic (bond breaking) or exothermic (rearrangement, oxidation) events.[10] |
| Pyrolysis-GC/MS | Rapid heating (pyrolysis) followed by chromatographic separation and mass spectrometric identification of products. | Qualitative and quantitative profile of volatile and semi-volatile decomposition products. Provides direct evidence for mechanistic pathways.[8] |
| NMR & IR Spectroscopy | Nuclear Magnetic Resonance and Infrared Spectroscopy probe the chemical environment of nuclei and molecular vibrations, respectively. | Structural elucidation of the starting material, isolated products, and non-volatile residues.[11] IR is particularly useful for identifying functional groups (O-H, C=C, C-Br).[11] |
Safety and Handling: A Mandate for Diligence
Brominated organic compounds and their thermal decomposition products pose significant health and safety risks. A rigorous adherence to safety protocols is not optional but a core requirement for any research in this area.
-
Chemical Hazards: Bromine-containing compounds are often corrosive and can cause severe skin and eye burns upon contact.[12][13] Their vapors can irritate the respiratory tract, and many have systemic toxicity.[13][14]
-
Decomposition Hazards: The primary gaseous product of decomposition is often hydrogen bromide (HBr), a highly corrosive and toxic acid gas. Flammable hydrocarbons may also be produced.
-
Mandatory Safety Protocols:
-
Engineering Controls: All handling of brominated allyl alcohols, especially during heating, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[14]
-
Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton). A face shield is recommended when handling larger quantities.[14][15]
-
Spill Management: An appropriate spill kit containing an absorbent for organic chemicals (e.g., diatomaceous earth) must be readily available. Do not use combustible materials like paper towels to clean up spills of potentially oxidizing compounds.[15]
-
Waste Disposal: All waste, including contaminated materials and reaction residues, must be disposed of as hazardous chemical waste according to institutional and local regulations.
-
Conclusion and Future Outlook
The thermal decomposition of brominated allyl alcohols is a multifaceted process governed by a delicate balance of radical and concerted reaction pathways. A thorough understanding, achieved through a systematic and multi-technique analytical approach, is essential for any scientist working with these compounds. By carefully controlling temperature, substitution patterns, and the reaction environment, it is possible to influence the decomposition profile. As research progresses, the integration of computational chemistry will play an increasingly vital role.[16][17] Quantum chemical calculations can predict transition state energies, reaction kinetics, and potential energy surfaces, providing invaluable theoretical insight to guide and interpret experimental findings, ultimately leading to safer, more predictable, and more efficient chemical processes.
References
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Thermal decomposition of some allyl methoxyarenesulphinates. Royal Society of Chemistry.
- Chemistry LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS.
- Pratama, Y. W., et al. (2021). Gaseous products from primary reactions of fast plastic pyrolysis. Diva-portal.org.
- ResearchGate. (2023). Thermal Behavior and Kinetic of Degradation of PVA and PVA/CS/AL Blend.
- Michael, J. V., & Kumaran, S. S. (1998). Thermal Decomposition Studies of Halogenated Organic Compounds. Taylor & Francis.
- ResearchGate. (2025). Computational study on the thermal decomposition and isomerization of the CH3OCF2O radical.
- Ashenhurst, J. (2013). Allylic Bromination With Allylic Rearrangement. Master Organic Chemistry.
- Ashenhurst, J. (2013). Allylic Bromination and Benzylic Bromination. Master Organic Chemistry.
- Google Patents. (n.d.). US3354066A - Allylic bromination process.
- Dellinger, B., et al. (1984). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. U.S. Environmental Protection Agency.
- Pearson. (n.d.). Allylic Bromination Explained.
- SLT. (2025). How to Identify Allyl Alcohol: An Industrial Chemical Buyer's Guide.
- ResearchGate. (n.d.). Understanding the reactivity of unsaturated alcohols: Experimental and kinetic modeling study of the pyrolysis and oxidation of 3-methyl-2-butenol and 3-methyl-3-butenol.
- Al-Awadi, N. A., et al. (n.d.). Gas-Phase Pyrolytic Reaction of 4-Aryl-3-buten-2-ols and Allyl Benzyl Ethers. National Institutes of Health.
- Psomiadou, E., et al. (2023). Thermal Behavior of Poly(vinyl alcohol) in the Form of Physically Crosslinked Film. PMC.
- Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
- Maccoll, A. (1955). Studies in the pyrolysis of organic bromides. Part I. The kinetics of the decomposition of allyl bromide. Journal of the Chemical Society (Resumed).
- MDPI. (2025). Thermal Decomposition Behavior of Poly (Vinyl Alcohol) with Different Hydroxyl Content.
- PubMed. (2020). Computational study of the thermal decomposition of some oxypropenes.
- Universidad San Francisco de Quito USFQ. (2013). Theoretical study on thermal decomposition kinetics of allyl formates in the gas phase.
- Royal Society of Chemistry. (n.d.). Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX [[double bond, length as m-dash]] CH2 (X = F, Cl, Br).
- Organic Syntheses. (n.d.). Allyl alcohol.
- Journal of the Indian Chemical Society. (n.d.). New Method for Spectrophotometric Determination of Allyl Alcohol Using Aryl Aldehydes as Reagents.
- Organic Chemistry Portal. (n.d.). Allyl bromide synthesis by bromination or substitution.
- Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
- YouTube. (2018). CH 10 Allylic Bromination.
- 3M. (n.d.). A REVIEW OF THERMAL DECOMPOSITION PRODUCT TESTING OF HALOCARBON FIRE SUPPRESSION AGENTS.
- AutoMeKin. (2023). Exploring unimolecular reactions in disilanol and ethanol: Insights and challenges.
- SciSpace. (2021). Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3- Dioxane Compounds.
- unnes. (n.d.). Thermal Behavior and Kinetic of Degradation of PVA and PVA/CS/AL Blend.
- ResearchGate. (2025). Thermal decomposition of iso-propanol: First-principles prediction of total and product-branching rate constants.
- New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet.
- ResearchGate. (2025). Development of general methods for the synthesis of new substituted allyl bromides as promising alkenylating agents.
- YouTube. (2016). Review of Previous Alcohol Reactions.
- Occupational Safety and Health Administration. (n.d.). Allyl Alcohol.
- Master Organic Chemistry. (n.d.). Master Organic Chemistry - An Online Organic Chemistry Resource.
- Michael, J. V., & Kumaran, S. S. (n.d.). Thermal Decomposition Studies of Halogenated Organic Compounds.
- Royal Society of Chemistry. (n.d.). Investigation of the thermal decomposition mechanism of glycerol: the combination of a theoretical study based on the Minnesota functional and experimental support.
- ICL Group. (n.d.). BROMINE - Safety Handbook.
- MacSphere. (n.d.). PYROLYTIC DECOMPOSITION OF ALLYLIC ESTERS.
- Analytice. (n.d.). Allyl alcohol - analysis.
- YouTube. (2024). Great OCHEM Review Question: Substitution, Elimination, Alkenes, and Alcohol Reactions.
- Standard Operating Procedure. (n.d.). Bromine Safety & Standard Operating Procedures.
- PubMed. (n.d.). Gas-phase pyrolytic reaction of 4-aryl-3-buten-2-ols and allyl benzyl ethers.
- ResearchGate. (2018). The Mechanisms, Kinetics and Thermodynamics of the Gas-phase Pyrolysis of sec-butyl Bromide: A Computational Approach.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. US3354066A - Allylic bromination process - Google Patents [patents.google.com]
- 6. Gas-Phase Pyrolytic Reaction of 4-Aryl-3-buten-2-ols and Allyl Benzyl Ethers: Kinetic and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. diva-portal.org [diva-portal.org]
- 9. researchgate.net [researchgate.net]
- 10. Thermal Behavior of Poly(vinyl alcohol) in the Form of Physically Crosslinked Film - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sltchemicals.com [sltchemicals.com]
- 12. dollycorporation.com [dollycorporation.com]
- 13. nj.gov [nj.gov]
- 14. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 15. carlroth.com [carlroth.com]
- 16. researchgate.net [researchgate.net]
- 17. Computational study of the thermal decomposition of some oxypropenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural and Stereochemical Analysis of Dibromopropenol Isomers
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Toxicology Researchers
Executive Summary & Strategic Relevance
In the context of modern drug development, dibromopropenol (specifically 2,3-dibromo-2-propen-1-ol) occupies a dual niche: it is a versatile synthetic fragment for introducing functionalized alkene motifs, yet it serves as a critical model for assessing genotoxic impurities (GTIs) in pharmaceutical processes.
Unlike simple aliphatic alcohols, the presence of the vinyl dibromide moiety introduces complex stereochemical and electronic behaviors. This guide moves beyond standard textbook definitions to address the practical challenges of synthesizing, isolating, and characterizing these isomers. We focus on the 2,3-dibromo-2-propen-1-ol scaffold, as it represents the thermodynamically stable allylic alcohol derived from propargyl alcohol, avoiding the instability issues of its vinylic alcohol regioisomers.
Theoretical Framework: The Isomer Landscape
To navigate the chemistry of dibromopropenols, one must first distinguish between stable isolable targets and transient tautomeric intermediates.
Classification of Isomers
The formula
-
Class A: Allylic Alcohols (Stable)
-
Structure: The hydroxyl group is on a saturated carbon (
). -
Primary Example: 2,3-dibromo-2-propen-1-ol.[1]
-
Stereochemistry: Exhibits E/Z (geometric) isomerism.
-
-
Class B: Vinylic Alcohols (Unstable/Transient)
-
Structure: The hydroxyl group is attached directly to the alkene (
). -
Behavior: These undergo rapid keto-enol tautomerism to form aldehydes or ketones (e.g., 1,3-dibromopropan-2-one).
-
Visualization of Isomer Hierarchy
The following diagram maps the structural relationships and stability outcomes.
Caption: Structural hierarchy distinguishing stable allylic scaffolds from transient enol forms prone to tautomerization.
Synthetic Expertise: Stereoselective Control
The synthesis of 2,3-dibromo-2-propen-1-ol is a classic example of electrophilic addition, but controlling the E/Z ratio requires mechanistic insight.
The Reaction Mechanism
The reaction between propargyl alcohol and molecular bromine (
-
Attack: The
-system of the alkyne attacks , forming a cyclic bromonium ion. -
Opening: The bromide ion (
) attacks the carbon from the opposite side (anti-attack) to minimize steric hindrance and electronic repulsion. -
Result: This mechanism heavily favors the (E)-isomer (trans-dibromide).
Process Optimization Data
The following table summarizes conditions affecting the stereochemical outcome.
| Solvent System | Temperature | Major Isomer | E:Z Ratio | Notes |
| Water (Neat/Aq) | 0°C - 15°C | (E)-Isomer | >95:5 | High polarity stabilizes bromonium ion; favors anti-addition. |
| Chloroform ( | Reflux | (E)-Isomer | ~85:15 | Lower selectivity due to potential radical pathways at high temp. |
| Ether | 0°C | (E)-Isomer | 90:10 | Good solubility, but volatility of solvent is a process risk. |
Analytical Characterization (Self-Validating Logic)
Distinguishing the E and Z isomers of 2,3-dibromo-2-propen-1-ol is a common stumbling block because they lack vicinal protons on the double bond. Therefore, the standard
The NMR Strategy
To validate the structure, you must rely on NOE (Nuclear Overhauser Effect) and subtle chemical shift differences.
-
Structure Recap:
-
(E)-Isomer (Trans-dibromo): The two Bromine atoms are trans. Consequently, the Methylene group (
) and the Vinyl Proton ( ) are cis to each other. -
(Z)-Isomer (Cis-dibromo): The two Bromine atoms are cis. Consequently, the Methylene group (
) and the Vinyl Proton ( ) are trans to each other.
Diagnostic Criteria
| Feature | (E)-Isomer (Major) | (Z)-Isomer (Minor) | Mechanistic Reason |
| NOE Signal | Strong | Weak / Absent | In E-isomer, |
| Vinyl-H Shift | Anisotropic deshielding from the nearby Oxygen lone pairs in the cis arrangement. | ||
| Allylic Coupling ( | Observable (~1-2 Hz) | Negligible | Allylic coupling is angle-dependent; often clearer in cis relationships. |
Experimental Protocol: Stereoselective Synthesis
Objective: Synthesis of (E)-2,3-dibromo-2-propen-1-ol with >95% isomeric purity.
Safety Pre-Requisites
-
Bromine (
): Highly corrosive and volatile. Must be handled in a functional fume hood. Quenching agents (Sodium Thiosulfate) must be prepared before starting. -
Exotherm Control: The addition of bromine to alkynes is highly exothermic. Temperature control is critical to prevent runaway reactions and polymerization.
Step-by-Step Workflow
-
Setup:
-
Equip a 3-neck Round Bottom Flask (RBF) with a mechanical stirrer, pressure-equalizing addition funnel, and internal thermometer.
-
Charge RBF with Propargyl Alcohol (1.0 eq) and Water (5 volumes) .
-
Cool the mixture to 0°C - 5°C using an ice/salt bath.
-
-
Bromination (The Critical Step):
-
Charge the addition funnel with Bromine (1.05 eq) .
-
Dropwise Addition: Add
slowly. Rate Limit: Ensure internal temperature does not exceed 15°C . -
Visual Check: The red color of bromine should disappear rapidly upon contact, indicating consumption. If color persists, pause addition.[2]
-
-
Workup:
-
After addition is complete, stir for 30 minutes at 10°C.
-
Quench: Add saturated Sodium Bisulfite (
) solution dropwise until the yellow/orange color completely fades (neutralizing excess ). -
Extraction: Extract the aqueous layer 3x with Ethyl Acetate or Dichloromethane .
-
Drying: Dry combined organics over Anhydrous Magnesium Sulfate (
). Filter and concentrate in vacuo (Max bath temp 40°C to avoid isomerization).
-
-
Purification (if required):
-
The crude product is typically >95% pure (E)-isomer.
-
If Z-isomer removal is strictly required, recrystallization from hexanes/ether is preferred over distillation, as high heat can induce isomerization or decomposition.
-
Process Flow Diagram
Caption: Workflow for the stereoselective synthesis of the (E)-isomer via aqueous bromination.
References
- Synthesis and Preparation of 2,3-dibromo-2-propen-1-ol.Google Patents (WO2019067883A1). Describes the aqueous synthesis method yielding >95% E-isomer.
- Process for the preparation of 2,3-dibromo-1-propanol.Google Patents (US3283013A). Discusses bromination of allyl alcohol and related impurities, providing context on stability.
-
NMR of Alkenes and Coupling Constants. Chemistry LibreTexts. Provides foundational data on alkene coupling constants and chemical shifts used for characterization.[3] [Link]
-
Keto-Enol Tautomerism. Master Organic Chemistry. Theoretical grounding for the instability of vinylic alcohol isomers (Class B). [Link]
Sources
Methodological & Application
Application Notes and Protocols for the-Sigmatropic Rearrangement of 2,3-Dibromoallyl Alcohol
Application Notes and Protocols for the[1][1]-Sigmatropic Rearrangement of 2,3-Dibromoallyl Alcohol
Introduction: The Strategic Value of[1][1]-Sigmatropic Rearrangements in Complex Synthesis
The[1][1]-sigmatropic rearrangement is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds with a high degree of predictability and atom economy.[2] This class of pericyclic reactions, governed by the principles of orbital symmetry, proceeds through a concerted, cyclic transition state involving six electrons, leading to a profound and often synthetically powerful reorganization of the molecular framework.[3] Among these transformations, the Claisen rearrangement, first reported in 1912, stands out for its reliability and versatility in converting allyl vinyl ethers into γ,δ-unsaturated carbonyl compounds.[4]
This guide focuses on a specialized application of this reaction: the[1][1]-sigmatropic rearrangement of 2,3-dibromoallyl alcohol. The presence of the vicinal bromine atoms on the allylic backbone introduces unique electronic and steric features that influence the course of the rearrangement and imbue the resulting products with significant synthetic potential. These dihalogenated building blocks are valuable precursors for a variety of complex molecular architectures, including substituted heterocycles and stereochemically rich acyclic systems, which are of considerable interest in drug discovery and natural product synthesis.
A particularly effective method for achieving the[1][1]-sigmatropic rearrangement of allylic alcohols is the Johnson-Claisen rearrangement.[5][6] This variant circumvents the often-challenging synthesis and isolation of discrete allyl vinyl ethers by generating them in situ from the corresponding allylic alcohol and an orthoester, typically in the presence of a weak acid catalyst.[1][7] This one-pot procedure is generally robust and amenable to a wide range of substrates, making it an ideal starting point for exploring the reactivity of 2,3-dibromoallyl alcohol.
Reaction Mechanism and Stereochemical Considerations
The Johnson-Claisen rearrangement of 2,3-dibromoallyl alcohol with an orthoester, such as triethyl orthoacetate, commences with the acid-catalyzed formation of a mixed orthoester intermediate. Subsequent elimination of two equivalents of ethanol generates a reactive ketene acetal. This intermediate then undergoes the key[1][1]-sigmatropic rearrangement through a highly ordered, chair-like six-membered transition state to furnish a γ,δ-unsaturated ester.[5] The formation of the strong carbonyl C=O bond in the product provides the thermodynamic driving force for this typically irreversible transformation.
The stereochemical outcome of the Claisen rearrangement is a direct consequence of the geometry of the transition state. For acyclic substrates, the reaction generally proceeds with high fidelity, transferring stereochemical information from the starting materials to the products. The chair-like transition state is favored as it minimizes unfavorable 1,3-diaxial interactions.
Experimental Protocol: Johnson-Claisen Rearrangement of 2,3-Dibromoallyl Alcohol
This protocol describes a representative procedure for the Johnson-Claisen rearrangement of 2,3-dibromoallyl alcohol using triethyl orthoacetate.
Disclaimer: This is a generalized protocol and may require optimization for this specific substrate due to the electronic effects of the bromine substituents. Researchers should carefully monitor the reaction progress and consider adjustments to temperature, reaction time, and catalyst loading to achieve optimal results.
Materials and Reagents:
-
2,3-Dibromoallyl alcohol
-
Triethyl orthoacetate (freshly distilled)
-
Propionic acid (catalyst)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., round-bottom flask, condenser, dropping funnel, nitrogen/argon inlet)
-
Heating mantle with a temperature controller and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel, add 2,3-dibromoallyl alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous toluene (approximately 0.2–0.5 M).
-
Add triethyl orthoacetate (3.0–5.0 eq) to the reaction mixture. The excess orthoester also serves as a solvent and helps to drive the initial equilibrium towards the formation of the mixed orthoester.
-
Add a catalytic amount of propionic acid (0.05–0.1 eq).
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (typically 110-140 °C, depending on the boiling point of the solvent and orthoester) with vigorous stirring.
-
Rationale: Elevated temperatures are generally required to overcome the activation energy of the[1][1]-sigmatropic rearrangement.[1]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The consumption of the starting alcohol and the formation of a new, less polar product spot should be observed.
-
The reaction time can vary significantly depending on the substrate and temperature, ranging from a few hours to over 24 hours.[6][7]
-
-
Work-up and Purification:
-
Once the reaction is deemed complete, allow the mixture to cool to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution to neutralize the propionic acid catalyst.
-
Transfer the mixture to a separatory funnel and dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, a dihalogenated γ,δ-unsaturated ester, can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Data Presentation
| Parameter | Typical Range/Value | Rationale |
| Temperature | 110–140 °C | To provide sufficient thermal energy for the rearrangement.[1] |
| Reaction Time | 4–48 hours | Highly substrate-dependent; requires careful monitoring.[7] |
| Orthoester | Triethyl orthoacetate | Common reagent for the Johnson-Claisen rearrangement. |
| Catalyst | Propionic acid | A weak acid is sufficient to catalyze the formation of the ketene acetal without promoting significant side reactions.[5] |
| Solvent | Toluene (or excess orthoester) | Anhydrous, high-boiling solvent is necessary. |
| Expected Product | Ethyl 4,5-dibromo-2-methylpent-4-enoate | The product of the[1][1]-sigmatropic rearrangement. |
Visualizing the Workflow
Caption: Workflow for the Johnson-Claisen Rearrangement.
Application Notes: Synthetic Utility of the Dihalogenated Product
The product of the Johnson-Claisen rearrangement of 2,3-dibromoallyl alcohol, ethyl 4,5-dibromo-2-methylpent-4-enoate, is a highly functionalized and versatile synthetic intermediate. The presence of two bromine atoms, an ester, and a double bond offers multiple handles for subsequent chemical transformations.
-
Precursor to Substituted Butenolides: The dihalo-olefin moiety can be envisioned as a precursor to a furan or butenolide ring system. For instance, hydrolysis of the ester followed by intramolecular cyclization could potentially lead to the formation of α-bromo-γ-(bromomethyl)-γ-butyrolactone, a valuable building block for the synthesis of various natural products and bioactive molecules.
-
Cross-Coupling Reactions: The vinyl bromide functionality is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of diverse aryl, vinyl, and alkynyl substituents at the terminus of the carbon chain, enabling the rapid construction of complex molecular scaffolds.
-
Radical Cyclization Reactions: The presence of the bromine atoms can facilitate radical-mediated cyclization reactions. For example, treatment with a radical initiator could lead to the formation of cyclic structures, providing access to carbocyclic and heterocyclic ring systems.
-
Nucleophilic Substitution: The allylic bromide is susceptible to nucleophilic substitution, allowing for the introduction of a variety of heteroatom and carbon-based nucleophiles.
The strategic application of these subsequent transformations can provide efficient routes to novel chemical entities for drug discovery programs and the total synthesis of complex natural products.
References
-
Castro, A. M. M. The Claisen Rearrangement over the Past Century: A Tool for the Synthetic Chemist. Chemical Reviews. 2004, 104 (6), 2939-3002. [Link]
-
Johnson, W. S.; et al. A simple stereoselective version of the Claisen rearrangement of allylic alcohols leading to γ,δ-unsaturated esters. Journal of the American Chemical Society. 1970, 92 (3), 741–743. [Link]
-
Wikipedia. Claisen rearrangement. [Link]
-
Organic Chemistry Portal. Claisen Rearrangement. [Link]
- Kurti, L.; Czako, B. Strategic Applications of Named Reactions in Organic Synthesis. Elsevier, 2005.
-
Name-Reaction.com. Johnson-Claisen Rearrangement. [Link]
-
Chemistry LibreTexts. Claisen Rearrangement. [Link]
-
Bioinfo Publications. RECENT DEVELOPMENT IN THE ORTHOESTER JOHNSON-CLAISEN REARRANGEMENT AND APPLICATION. [Link]
-
Master Organic Chemistry. The Cope and Claisen Rearrangements. [Link]
-
The University of Chicago. The Claisen Rearrangement. [Link]
-
Organic Syntheses. Triethyl orthoacetate. [Link]
-
PubChem. 2,3-Dibromoallyl alcohol. [Link]
-
National Institutes of Health. Directing the Stereoselectivity of the Claisen Rearrangement to Form Cyclic Ketones with Full Substitution at the α-Positions. [Link]
-
Organic Reactions. The Claisen Rearrangement. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicreactions.org [organicreactions.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 7. name-reaction.com [name-reaction.com]
Application Notes and Protocols: Polymerization of Monomers Derived from 2,3-Dibromo-1-propanol
Authored by: Senior Application Scientist, Polymer Chemistry Division
Introduction: 2,3-Dibromo-1-propanol is a versatile chemical intermediate primarily utilized for the incorporation of bromine atoms into a polymer structure.[1][2] This imparts valuable properties, most notably flame retardancy.[1][3] The presence of a hydroxyl group allows for the synthesis of various polymerizable monomers, which can then be transformed into a range of polymeric materials through different polymerization techniques. This guide provides detailed protocols for the synthesis of key monomers from 2,3-dibromo-1-propanol and their subsequent polymerization, with a focus on methodologies relevant to researchers in materials science and drug development.
The primary application for polymers derived from 2,3-dibromo-1-propanol has traditionally been as flame retardants.[1][3] The mechanism of flame retardancy involves the release of halogen radicals during combustion, which act as scavengers for the highly reactive radicals that propagate the flame, thereby inhibiting the combustion process in the gas phase.[4][5] However, the versatile polymer architectures that can be created, such as polymethacrylates and polyethers, also open up possibilities for advanced applications in the biomedical field, where functional polymers are crucial for drug delivery, tissue engineering, and diagnostics.[6][7][8]
Part 1: Monomer Synthesis from 2,3-Dibromo-1-propanol
The hydroxyl group of 2,3-dibromo-1-propanol is the primary site for modification to create polymerizable monomers. Below are protocols for the synthesis of two key monomers: 2,3-dibromopropyl methacrylate for radical polymerization and 2,3-dibromopropyl glycidyl ether for ring-opening polymerization.
Protocol 1: Synthesis of 2,3-Dibromopropyl Methacrylate
This protocol details the esterification of 2,3-dibromo-1-propanol with methacryloyl chloride to yield 2,3-dibromopropyl methacrylate, a monomer suitable for radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP).
Workflow for Synthesis of 2,3-Dibromopropyl Methacrylate
Caption: Synthesis of 2,3-dibromopropyl methacrylate.
Materials:
-
2,3-Dibromo-1-propanol
-
Methacryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve 2,3-dibromo-1-propanol (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Dissolve methacryloyl chloride (1.1 equivalents) in anhydrous DCM in a separate flask.
-
Add the methacryloyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the temperature remains at 0°C.
-
After the addition is complete, continue stirring at 0°C for 2 hours, then allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2,3-dibromopropyl methacrylate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point | Density (g/cm³) |
| 2,3-Dibromo-1-propanol | C₃H₆Br₂O | 217.89 | 99°C / 9.8 mmHg | 2.14 |
| 2,3-Dibromopropyl Methacrylate | C₇H₁₀Br₂O₂ | 285.96 | - | - |
Part 2: Polymerization Protocols
Protocol 2: Atom Transfer Radical Polymerization (ATRP) of 2,3-Dibromopropyl Methacrylate
ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[11] This is particularly useful for creating block copolymers and other complex architectures.[12][13]
ATRP of 2,3-Dibromopropyl Methacrylate
Caption: ATRP of 2,3-dibromopropyl methacrylate.
Materials:
-
2,3-Dibromopropyl methacrylate (monomer)
-
Ethyl α-bromoisobutyrate (EBiB, initiator)
-
Copper(I) bromide (CuBr, catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)
-
Anisole (solvent)
-
Tetrahydrofuran (THF)
-
Methanol
-
Neutral alumina
Procedure:
-
To a Schlenk flask, add CuBr (1 equivalent relative to initiator).
-
Add the monomer, solvent (anisole), and ligand (PMDETA, 1 equivalent to CuBr).
-
Stir the mixture to allow the catalyst and ligand to form a complex.
-
Add the initiator (EBiB). The ratio of monomer to initiator will determine the target degree of polymerization.
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas and place it in a preheated oil bath at the desired temperature (e.g., 70°C).
-
Take samples periodically to monitor conversion (by ¹H NMR) and molecular weight evolution (by Gel Permeation Chromatography - GPC).
-
To terminate the polymerization, cool the flask to room temperature and expose the mixture to air.
-
Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the THF solution dropwise into a large volume of cold methanol.
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
| Parameter | Typical Conditions | Rationale |
| [Monomer]:[Initiator]:[CuBr]:[PMDETA] | 100 : 1 : 1 : 1 | Controls molecular weight and polymerization rate. |
| Solvent | Anisole | A polar aprotic solvent that solubilizes all components. |
| Temperature | 50-90°C | Affects the polymerization rate and catalyst activity.[14] |
| Reaction Time | 2-24 hours | Determines the final monomer conversion. |
Protocol 3: Anionic Ring-Opening Polymerization (AROP) of 2,3-Dibromopropyl Glycidyl Ether
The synthesis of the glycidyl ether from 2,3-dibromo-1-propanol followed by anionic ring-opening polymerization (AROP) is an effective route to polyethers with pendant dibromopropyl groups. AROP can produce polymers with low polydispersity and controlled end-groups.[15][16][17]
Synthesis and AROP of 2,3-Dibromopropyl Glycidyl Ether
Caption: Synthesis and AROP of the glycidyl ether.
Materials:
-
2,3-Dibromopropyl glycidyl ether (synthesized from 2,3-dibromo-1-propanol and epichlorohydrin)
-
Potassium naphthalenide solution in THF (initiator)
-
Anhydrous THF
-
Degassed methanol
Procedure:
-
Monomer Synthesis: Synthesize 2,3-dibromopropyl glycidyl ether by reacting 2,3-dibromo-1-propanol with epichlorohydrin in the presence of a strong base like sodium hydride in anhydrous THF. Purify the resulting monomer by distillation under reduced pressure.
-
Polymerization: In a glovebox or using Schlenk line techniques, add anhydrous THF to a flame-dried reactor.
-
Cool the reactor to the desired temperature (e.g., -78°C).
-
Add the purified 2,3-dibromopropyl glycidyl ether monomer to the THF.
-
Initiate the polymerization by adding a calculated amount of potassium naphthalenide solution dropwise until a persistent color change is observed, then add the full amount required for the target molecular weight.
-
Allow the polymerization to proceed for the desired time.
-
Terminate the living anionic polymerization by adding a small amount of degassed methanol.
-
Allow the solution to warm to room temperature.
-
Precipitate the polymer in a large volume of methanol.
-
Collect the polymer by filtration and dry under vacuum.
Part 3: Applications and Future Perspectives
Flame Retardancy
The primary and most established application of polymers derived from 2,3-dibromo-1-propanol is in flame retardant materials.[1][3] The high bromine content of these polymers makes them effective at inhibiting combustion. They can be used as additives or, more advantageously, as reactive flame retardants that are chemically incorporated into the polymer backbone.[3] This prevents leaching of the flame retardant over time and ensures its permanent effect.[3] These polymers can be blended with other polymers to enhance their fire resistance.[18][19]
Biomedical Applications
The polymer backbones synthesized, such as polymethacrylates and polyethers, are widely used in biomedical applications.[6][8][20] While the bromine atoms might raise toxicity concerns for direct in vivo applications, they offer a unique handle for post-polymerization modification. For example, the bromine atoms can be substituted with other functional groups via nucleophilic substitution reactions. This allows for the attachment of:
-
Targeting ligands: For directing drug-loaded nanoparticles to specific cells or tissues.
-
Therapeutic agents: To create polymer-drug conjugates.
-
Hydrophilic chains (e.g., PEG): To improve biocompatibility and circulation time.
This synthetic versatility makes these polymers interesting candidates for the development of novel drug delivery systems, scaffolds for tissue engineering, and advanced diagnostic agents.[6][7]
References
- Process for the preparation of 2, 3-dibromo-1-propanol.
- 2,3-Dibromo-1-propanol 96-13-9 wiki. Guidechem.
- Original Article 2-Hydroxyl Methacrylate based Triblock Copolymers by Atom Transfer Radical Polymeriz
- Flame-Retardant Polymer Materials Developed by Reactive Extrusion: Present Status and Future Perspectives. ORBi UMONS.
- Direct polymerization of functional monomers.
- Synthesis and characterization of PU flame-retardant coatings using tribromo modified polyesters.
- Unlocking Ring-Opening Polymerization of Glycidyl Propargyl Ether via Lewis Pair Organoc
- Methacrylates. Matyjaszewski Polymer Group - Carnegie Mellon University.
- Advances of naturally derived biomedical polymers in tissue engineering. PMC - NIH.
- Selective ring-opening polymerization of glycidyl esters: a versatile synthetic platform for glycerol-based (co)polyethers. Polymer Chemistry (RSC Publishing).
- 2,3-Dibromo-1-propanol. Tokyo Chemical Industry (India) Pvt. Ltd.
- Preparation and characteristics of two‐component polyurethane flame retardant coatings using 2,3‐dibromo modified polyesters. DOI.
- ATRP synthesis of amphiphilic random, gradient, and block copolymers of 2-(dimethylamino)
- Natural and Synthetic Polymers for Biomedical and Environmental Applic
- The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Applic
- ATRP in Protic Media. Matyjaszewski Polymer Group - Carnegie Mellon University.
- Biomedical Polymers. Sigma-Aldrich.
- 2,3-dibromo-1-propanol. ChemSynthesis.
- Selective ring-opening polymerization of glycidyl ester: a versatile synthetic platform for glycerol-based (co)polyethers.
- Polymer Flame Retardant Chemistry.
- Anionic ring-opening polymerization of functional epoxide monomers in the solid st
- Selective Ring-Opening Polymerization of Glycidyl Methacrylate: Toward the Synthesis of Cross-Linked (Co)polyethers with Thermoresponsive Properties.
- Biomedical Polymers. Sigma-Aldrich.
Sources
- 1. US3283013A - Process for the preparation of 2, 3-dibromo-1-propanol - Google Patents [patents.google.com]
- 2. guidechem.com [guidechem.com]
- 3. orbi.umons.ac.be [orbi.umons.ac.be]
- 4. The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nist.gov [nist.gov]
- 6. Advances of naturally derived biomedical polymers in tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. バイオメディカルポリマー [sigmaaldrich.com]
- 9. 2,3-Dibromo-1-propanol | 96-13-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. ijpras.com [ijpras.com]
- 12. Direct polymerization of functional monomers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 13. ATRP synthesis of amphiphilic random, gradient, and block copolymers of 2-(dimethylamino)ethyl methacrylate and n-butyl methacrylate in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 15. Unlocking Ring-Opening Polymerization of Glycidyl Propargyl Ether via Lewis Pair Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Anionic ring-opening polymerization of functional epoxide monomers in the solid state - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 20. Selective ring-opening polymerization of glycidyl esters: a versatile synthetic platform for glycerol-based (co)polyethers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Synthetic Protocols for the Esterification of 2,3-Dibromo-1-propanol: An Application Guide for Researchers
Introduction: The Significance of 2,3-Dibromo-1-propanol and its Esters
2,3-Dibromo-1-propanol is a vital chemical intermediate, notable for its role in the synthesis of various organic compounds. Its structure, featuring a primary alcohol and two bromine atoms on adjacent carbons, offers a versatile platform for a range of chemical transformations. The esters derived from 2,3-dibromo-1-propanol are of particular interest in the fields of materials science and drug development. For instance, certain 2,3-dibromopropyl esters have been utilized as flame retardants.[1] The ability to efficiently and selectively synthesize these esters is therefore of considerable importance to the research and industrial communities.
This comprehensive guide provides detailed synthetic protocols for the esterification of 2,3-dibromo-1-propanol, targeting researchers, scientists, and drug development professionals. We will delve into various established methodologies, offering not just step-by-step instructions but also the underlying chemical principles and critical considerations for successful synthesis and characterization.
Strategic Approaches to the Esterification of 2,3-Dibromo-1-propanol
The esterification of 2,3-dibromo-1-propanol can be achieved through several synthetic routes. The choice of method often depends on the nature of the carboxylic acid, desired purity, and scalability of the reaction. This guide will focus on three primary, reliable strategies:
-
Classical Fischer Esterification: An acid-catalyzed equilibrium reaction between the alcohol and a carboxylic acid.
-
Acylation with Activated Carboxylic Acid Derivatives: Utilizing highly reactive acyl chlorides or acid anhydrides for a more rapid and often irreversible reaction.
-
Modern Mild Esterification Techniques: Employing coupling agents to facilitate ester formation under milder conditions, suitable for sensitive substrates.
Each of these strategies presents distinct advantages and requires careful consideration of reaction parameters to optimize yield and purity.
Protocol 1: Fischer Esterification of 2,3-Dibromo-1-propanol with Benzoic Acid
The Fischer esterification is a cornerstone of organic synthesis, relying on an acid catalyst to promote the reaction between an alcohol and a carboxylic acid.[2] This method is cost-effective and suitable for a wide range of substrates. However, as an equilibrium process, specific measures must be taken to drive the reaction towards the product.
Reaction Mechanism: Acid-Catalyzed Esterification
The mechanism of Fischer esterification involves several key steps:
-
Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the acid catalyst, enhancing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The alcohol oxygen acts as a nucleophile, attacking the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: A molecule of water is eliminated, and a protonated ester is formed.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
Caption: Fischer Esterification Workflow.
Experimental Protocol
This protocol details the synthesis of 2,3-dibromopropyl benzoate.
Materials:
-
2,3-Dibromo-1-propanol
-
Benzoic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column for chromatography
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add 2,3-dibromo-1-propanol (10.9 g, 50 mmol), benzoic acid (6.1 g, 50 mmol), and toluene (100 mL).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.5 mL) to the reaction mixture while stirring.
-
Reflux: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, driving the equilibrium towards the ester product. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel.
-
Work-up:
-
Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2,3-dibromopropyl benzoate.
Safety Precautions:
-
2,3-Dibromo-1-propanol is a suspected carcinogen and is toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Toluene is flammable and has associated health risks. Use in a fume hood and away from ignition sources.
Protocol 2: Acylation of 2,3-Dibromo-1-propanol with Acetyl Chloride
The reaction of an alcohol with an acyl chloride is a highly efficient method for ester synthesis.[1][3] The high reactivity of the acyl chloride drives the reaction to completion, often at room temperature, making it a preferred method for small-scale preparations and for alcohols that are less reactive under Fischer conditions. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[4]
Reaction Mechanism: Nucleophilic Acyl Substitution
-
Nucleophilic Attack: The alcohol oxygen attacks the electrophilic carbonyl carbon of the acyl chloride.
-
Formation of a Tetrahedral Intermediate: A tetrahedral intermediate is formed.
-
Elimination of Chloride: The carbonyl group reforms, and the chloride ion is eliminated.
-
Deprotonation: The base removes the proton from the oxonium ion to yield the ester.
Caption: Acylation with Acyl Chloride.
Experimental Protocol
This protocol details the synthesis of 2,3-dibromopropyl acetate.
Materials:
-
2,3-Dibromo-1-propanol
-
Acetyl chloride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM) or Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask under a nitrogen or argon atmosphere, dissolve 2,3-dibromo-1-propanol (5.45 g, 25 mmol) and pyridine (2.4 mL, 30 mmol) in 50 mL of dry dichloromethane.
-
Addition of Acyl Chloride: Cool the solution in an ice bath. Add acetyl chloride (2.1 mL, 30 mmol) dropwise via a dropping funnel over 15 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 30 mL of 1 M HCl, 30 mL of saturated NaHCO₃ solution, and 30 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2,3-dibromopropyl acetate.
-
Purification: The product can be further purified by vacuum distillation if necessary.
Safety Precautions:
-
Acyl chlorides are corrosive and react violently with water. Handle with care in a fume hood.
-
Pyridine and triethylamine are flammable and have strong odors. Use in a well-ventilated area.
-
Dichloromethane is a suspected carcinogen. Handle with appropriate PPE.
Protocol 3: Steglich Esterification of 2,3-Dibromo-1-propanol
For substrates that are sensitive to acidic or highly reactive conditions, the Steglich esterification offers a mild and efficient alternative. This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).
Reaction Mechanism: DCC/DMAP Coupling
-
Activation of Carboxylic Acid: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Acyl Transfer to DMAP: DMAP, being a better nucleophile than the alcohol, reacts with the O-acylisourea to form a reactive N-acylpyridinium species.
-
Nucleophilic Attack by Alcohol: The alcohol then attacks the activated acyl group, forming the ester.
-
Byproduct Formation: The dicyclohexylurea (DCU) byproduct precipitates out of the reaction mixture as a solid.
Caption: Steglich Esterification Pathway.
Experimental Protocol
Materials:
-
2,3-Dibromo-1-propanol
-
Carboxylic acid (e.g., a protected amino acid or other sensitive acid)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dry dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask with a stir bar
-
Ice bath
-
Filtration apparatus (Büchner funnel)
-
Separatory funnel
-
Rotary evaporator
-
Column for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (10 mmol), 2,3-dibromo-1-propanol (12 mmol), and DMAP (1 mmol) in dry DCM (50 mL).
-
DCC Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (11 mmol) in dry DCM (20 mL) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (DCU) will be observed.
-
Filtration: Filter the reaction mixture through a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Work-up: Transfer the filtrate to a separatory funnel and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by flash column chromatography on silica gel.
Safety Precautions:
-
DCC is a potent skin sensitizer. Avoid all contact with skin and handle only in a fume hood with appropriate gloves.
-
DMAP is toxic. Handle with care.
Characterization of 2,3-Dibromopropyl Esters
The successful synthesis of the desired ester must be confirmed through rigorous analytical characterization. The following techniques are essential for verifying the structure and purity of the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will provide key information about the structure. For 2,3-dibromopropyl acetate, one would expect to see characteristic signals for the methyl protons of the acetate group (a singlet around 2.1 ppm) and complex multiplets for the three protons of the dibromopropyl moiety.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester (around 170 ppm), the carbons of the dibromopropyl chain, and the carbons of the acyl group.
Infrared (IR) Spectroscopy
The IR spectrum is a quick and effective way to confirm the presence of the ester functional group. Key absorptions to look for include:
-
A strong C=O stretching band in the region of 1735-1750 cm⁻¹.
-
C-O stretching bands in the region of 1000-1300 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the product and can provide information about its structure through fragmentation patterns. For 2,3-dibromopropyl esters, the mass spectrum will show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).
Comparative Summary of Protocols
| Method | Advantages | Disadvantages | Best Suited For |
| Fischer Esterification | Cost-effective, scalable, uses common reagents. | Reversible reaction, may require harsh conditions (heat, strong acid), not suitable for sensitive substrates. | Large-scale synthesis of simple esters from robust starting materials. |
| Acylation with Acyl Chlorides/Anhydrides | Fast, high-yielding, irreversible. | Reagents are sensitive to moisture, produces corrosive byproducts (e.g., HCl). | Small to medium-scale synthesis, especially with less reactive alcohols. |
| Steglich Esterification | Mild reaction conditions, suitable for sensitive substrates. | DCC is a sensitizer, byproduct (DCU) can be difficult to remove completely, higher cost of reagents. | Synthesis of esters from precious or acid/base-sensitive starting materials. |
Conclusion
The esterification of 2,3-dibromo-1-propanol is a versatile transformation that can be accomplished through several effective synthetic routes. The choice of protocol should be guided by the specific requirements of the desired product, including the scale of the reaction, the sensitivity of the substrates, and the desired purity. By understanding the mechanisms and practical considerations of each method, researchers can confidently and safely synthesize a wide range of 2,3-dibromopropyl esters for their specific applications in drug development and materials science.
References
-
Chemguide. (n.d.). The reaction between acyl chlorides and alcohols. Available at: [Link]
-
Boros, L., Felföldi, K., & Pálinkó, I. (2004). Preparation of New 2,3-Diphenylpropenoic Acid Esters – Good Yields Even for the More Hindered Z Isomers. Molecules, 9(4), 256–263. Available at: [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
- Google Patents. (1966). Process for the preparation of 2,3-dibromo-1-propanol.
-
National Center for Biotechnology Information. (n.d.). 2,3-Dibromo-1-propanol. 15th Report on Carcinogens. Available at: [Link]
-
Chemguide. (n.d.). Reactions of acyl chlorides with alcohols. Available at: [Link]
-
ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. Available at: [Link]
Sources
Application Note: High-Resolution Gas Chromatography Methods for the Analysis of Dibromopropenol Isomers
Abstract
This application note presents a comprehensive guide to the analysis of dibromopropenol isomers using gas chromatography (GC). Dibromopropenol, a halogenated unsaturated alcohol, exists in several isomeric forms, the separation and quantification of which are critical for quality control in pharmaceutical manufacturing and for toxicological assessment in environmental and biological matrices. Due to the polar nature of the hydroxyl group and the close boiling points of the isomers, direct GC analysis is challenging. This document details optimized protocols for sample preparation, derivatization, and GC with mass spectrometry (GC-MS) or electron capture detection (GC-ECD) to achieve robust and reliable separation and quantification of these challenging analytes.
Introduction: The Analytical Challenge of Dibromopropenol Isomers
Dibromopropenol (C₃H₄Br₂O) is a chemical intermediate with applications in the synthesis of pharmaceuticals and flame retardants. The molecule contains both a double bond and a hydroxyl group, leading to the potential for several constitutional and geometric (cis/trans) isomers. The primary isomers of interest include:
-
2,3-dibromo-2-propen-1-ol: This isomer itself can exist as (E) and (Z) geometric isomers.
-
1,3-dibromo-2-propen-1-ol: Also with potential for (E) and (Z) isomerism.
-
Other positional isomers: Such as those with bromine atoms on the first and second carbon atoms.
The subtle differences in the physical and chemical properties of these isomers make their separation a significant analytical challenge.[1][2] Furthermore, the presence of the polar hydroxyl group can lead to poor peak shape and thermal degradation in the GC inlet and column.[3] Therefore, a robust analytical method must address both the separation of the isomers and the suitability of the analytes for GC analysis.
Method Development: A Two-Pronged Approach
To overcome the challenges associated with dibromopropenol isomer analysis, a two-pronged approach is recommended:
-
Derivatization: To block the polar hydroxyl group, increasing volatility and thermal stability, and improving chromatographic performance.[3][4]
-
Optimized GC Conditions: Selection of an appropriate capillary column and temperature programming to resolve the derivatized isomers.
This application note will detail protocols for both silylation and acetylation as derivatization strategies, followed by recommended GC-MS and GC-ECD methods.
Experimental Protocols
Sample Preparation and Derivatization
Proper sample preparation is crucial for accurate and reproducible results. The following protocols are recommended for derivatizing dibromopropenol isomers in a non-aqueous solvent such as dichloromethane or hexane.[5]
Protocol 1: Silylation with BSTFA + TMCS
Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as alcohols.[4] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst is a powerful silylating agent.
-
Step 1: To 100 µL of the sample solution in a clean, dry GC vial, add 100 µL of BSTFA + 1% TMCS.
-
Step 2: Cap the vial tightly and vortex for 30 seconds.
-
Step 3: Heat the vial at 60°C for 30 minutes in a heating block or oven.
-
Step 4: Cool the vial to room temperature before injection into the GC.
Causality: The BSTFA reacts with the hydroxyl group of the dibromopropenol isomers, replacing the active hydrogen with a non-polar trimethylsilyl (TMS) group. This derivatization increases the volatility and thermal stability of the analytes, leading to improved peak shape and reduced tailing during GC analysis. The TMCS acts as a catalyst to accelerate the reaction.
Protocol 2: Acetylation with Acetic Anhydride
Acetylation is another effective method for derivatizing alcohols.[4][5]
-
Step 1: To 100 µL of the sample solution in a GC vial, add 100 µL of acetic anhydride and 50 µL of pyridine (as a catalyst).
-
Step 2: Cap the vial tightly and vortex for 30 seconds.
-
Step 3: Heat the vial at 70°C for 1 hour.
-
Step 4: Cool the vial to room temperature.
-
Step 5: Add 500 µL of a saturated sodium bicarbonate solution to neutralize the excess acetic anhydride and pyridine. Vortex and allow the layers to separate.
-
Step 6: Carefully transfer the upper organic layer to a new GC vial for analysis.
Causality: Acetic anhydride reacts with the hydroxyl group to form an ester, which is more volatile and less polar than the original alcohol. Pyridine acts as a catalyst and also neutralizes the acetic acid byproduct.[5]
Gas Chromatography (GC) Conditions
The choice of the GC column is critical for the separation of isomers. A mid-polarity column is often a good starting point for halogenated compounds. For challenging separations, a longer column or a column with a specific selectivity, such as a low-polarity proprietary phase, may be necessary.[6]
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Detector: Agilent 5977B Mass Spectrometer (MS) or an Electron Capture Detector (ECD).
-
Autosampler: Agilent 7693A or equivalent.
Table 1: Recommended GC-MS/ECD Parameters
| Parameter | Recommended Setting | Rationale |
| Inlet | Split/Splitless | Allows for a wide range of sample concentrations. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analytes while minimizing thermal degradation. |
| Injection Volume | 1 µL | |
| Split Ratio | 20:1 (adjustable based on concentration) | |
| Column | ||
| Stationary Phase | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or DB-XLB | A low to mid-polarity phase provides good selectivity for halogenated compounds. The DB-XLB is noted for its ability to separate structurally similar compounds like PCB and PBDE congeners.[6] |
| Carrier Gas | Helium | |
| Flow Rate | 1.2 mL/min (constant flow) | |
| Oven Program | ||
| Initial Temperature | 60 °C | |
| Hold Time | 2 min | |
| Ramp Rate 1 | 10 °C/min to 180 °C | A controlled ramp allows for the separation of isomers with different boiling points. |
| Ramp Rate 2 | 20 °C/min to 280 °C | A faster ramp at the end of the run elutes any high-boiling components quickly. |
| Final Hold Time | 5 min | |
| MS Detector (if used) | ||
| Transfer Line Temp | 280 °C | |
| Ion Source Temp | 230 °C | |
| Quadrupole Temp | 150 °C | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | |
| Acquisition Mode | Scan (m/z 50-450) or Selected Ion Monitoring (SIM) | Scan mode is used for initial identification, while SIM mode provides higher sensitivity for quantification of target isomers. |
| ECD Detector (if used) | ||
| Temperature | 300 °C | |
| Makeup Gas | Nitrogen | |
| Makeup Gas Flow | 30 mL/min |
Data Analysis and Interpretation
Identification of the dibromopropenol isomers is based on their retention times and, in the case of GC-MS, their mass spectra. The derivatized isomers will exhibit characteristic fragmentation patterns that can be used for confirmation. For quantitative analysis, a multi-point calibration curve should be generated using certified reference standards for each isomer of interest.
Workflow and Logical Relationships
The following diagram illustrates the complete workflow for the analysis of dibromopropenol isomers.
Caption: Workflow for Dibromopropenol Isomer Analysis.
Conclusion and Best Practices
The methods outlined in this application note provide a robust framework for the successful separation and analysis of dibromopropenol isomers. The key to a successful analysis lies in the careful execution of the derivatization step and the selection of an appropriate GC column and conditions.
Key recommendations for optimal results include:
-
Use high-purity reagents and solvents to avoid interferences.
-
Ensure all glassware is scrupulously clean and dry , especially for the silylation reaction, as the reagents are moisture-sensitive.[4]
-
Optimize the GC temperature program for your specific instrument and isomer mixture to achieve baseline separation.
-
Use an internal standard for improved quantitative accuracy.
-
Confirm the identity of each isomer using GC-MS by comparing the obtained mass spectra with a reference library or standard.
By following these guidelines, researchers, scientists, and drug development professionals can confidently and accurately analyze dibromopropenol isomers, ensuring product quality and safety.
References
-
SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Available at: [Link]
-
Determination of halogenated mono-alcohols and diols in water by gas chromatography with electron-capture detection. Available at: [Link]
-
Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography. Available at: [Link]
-
Derivatizing Compounds: Available Compounds: Reference Materials - Schimmelmann Research. Available at: [Link]
-
GC/MS Analysis of Polybrominated Flame Retardants. Available at: [Link]
-
What Is Derivatization In Gas Chromatography? - YouTube. Available at: [Link]
-
Determination of Volatile Organic Compounds from EPA Method 524.2 using Purge-and-Trap Capillary Gas Chromatography, ECD, and FID | Journal of Chromatographic Science | Oxford Academic. Available at: [Link]
-
Automated GC-FID Analysis of Brominated Flame Retardants in Polyester Resins with Hydrogen Carrier Gas - MDPI. Available at: [Link]
-
Agilent J&W GC Column Selection Guide - Postnova. Available at: [Link]
-
Derivatization - Chemistry LibreTexts. Available at: [Link]
Sources
Application Note & Protocols: Stereoselective Reactions Involving 2,3-Dibromo-2-propen-1-ol
Abstract
This technical guide provides an in-depth exploration of stereoselective reactions utilizing 2,3-dibromo-2-propen-1-ol, a versatile trifunctional C3 building block. Its unique structure, featuring a primary allylic alcohol and a geminal dibromo-alkene, offers distinct handles for sequential, stereocontrolled transformations. We present detailed mechanistic insights and field-proven protocols for key asymmetric reactions, primarily focusing on the Sharpless-Katsuki Asymmetric Epoxidation. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this substrate for the efficient construction of complex chiral molecules.
Introduction: The Synthetic Potential of 2,3-Dibromo-2-propen-1-ol
2,3-Dibromo-2-propen-1-ol is a readily accessible synthetic intermediate, typically prepared via the bromination of propargyl alcohol.[1] Its value in organic synthesis stems from the orthogonal reactivity of its functional groups. The allylic alcohol is a prime substrate for a host of powerful catalytic asymmetric reactions that install a stereocenter, while the vinyl dibromide moiety serves as a versatile linchpin for subsequent carbon-carbon and carbon-heteroatom bond formations, such as cross-coupling reactions.
The strategic application of stereoselective methods to this substrate transforms an achiral starting material into a densely functionalized, enantioenriched building block, suitable for the synthesis of pharmaceuticals, agrochemicals, and other complex molecular targets.[2] This guide explains the causality behind experimental choices to empower researchers to not only apply but also adapt these protocols for their specific synthetic challenges.
Foundational Stereoselective Transformation: Asymmetric Epoxidation
The most reliable and well-established method for inducing chirality in 2,3-dibromo-2-propen-1-ol is the Sharpless-Katsuki Asymmetric Epoxidation. This Nobel Prize-winning reaction converts allylic alcohols into 2,3-epoxyalcohols with exceptionally high enantioselectivity.[3]
Mechanistic Rationale & Stereochemical Control
The reaction's success hinges on a chiral catalyst formed in situ from titanium (IV) isopropoxide and a chiral tartrate ester, typically diethyl tartrate (DET).[4] The allylic alcohol substrate displaces isopropoxide ligands on the titanium center, forming a defined catalyst-substrate complex. Within this complex, the chiral tartrate ligand creates a sterically constrained environment, forcing the oxidant, tert-butyl hydroperoxide (TBHP), to deliver the oxygen atom to only one of the two prochiral faces of the alkene.[5]
The choice of the tartrate enantiomer dictates the absolute stereochemistry of the resulting epoxide:
-
(+)-Diethyl Tartrate ((+)-DET) delivers the oxygen atom from the 'bottom' face when the allylic alcohol is oriented appropriately.
-
(-)-Diethyl Tartrate ((-)-DET) delivers the oxygen from the 'top' face.
This predictable stereochemical outcome makes the Sharpless epoxidation a cornerstone of asymmetric synthesis.[6]
Visualizing the Experimental Workflow
The following diagram outlines the general laboratory workflow for performing a Sharpless Asymmetric Epoxidation.
Sources
- 1. WO2019067883A1 - Synthesis and prepapration of 2, 3-dibromo-2-propen-1-ol - Google Patents [patents.google.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Asymmetric catalysis in complex target synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Minimizing 1,2,3-tribromopropane in bromination of allyl alcohol
Welcome to the technical support center for the bromination of allyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the synthesis of 2,3-dibromo-1-propanol while minimizing the formation of the common byproduct, 1,2,3-tribromopropane.
Introduction
The bromination of allyl alcohol is a fundamental reaction for the synthesis of 2,3-dibromo-1-propanol, a valuable intermediate in the production of flame retardants and various pharmaceuticals. However, this reaction is often plagued by the formation of several byproducts, most notably 1,2,3-tribromopropane, which is difficult and costly to separate from the desired product.[1][2] This guide provides expert insights and practical solutions to control the reaction selectivity and maximize the yield of 2,3-dibromo-1-propanol.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in the bromination of allyl alcohol?
Besides the desired product, 2,3-dibromo-1-propanol, the bromination of allyl alcohol can lead to the formation of several byproducts, including:
-
1,2,3-tribromopropane
-
Allyl bromide
-
1,2-dibromopropane
-
1,3-dibromo-2-propanol
The formation of these byproducts, particularly 1,2,3-tribromopropane, can significantly reduce the yield and purity of the desired product.[1][2]
Q2: What is the primary mechanism leading to the formation of 1,2,3-tribromopropane?
1,2,3-tribromopropane is typically formed through a secondary reaction where the initially formed 2,3-dibromo-1-propanol undergoes substitution of the hydroxyl group with a bromide, or through the reaction of allyl bromide (another byproduct) with bromine. The reaction conditions, particularly the presence of excess bromine or acidic conditions (HBr is a byproduct of some side reactions), can promote these subsequent reactions.
Q3: How can I minimize the formation of 1,2,3-tribromopropane?
Minimizing the formation of 1,2,3-tribromopropane hinges on controlling the reaction conditions to favor the addition of bromine across the double bond of allyl alcohol while suppressing subsequent substitution reactions. Key strategies include:
-
Stoichiometric control of bromine: Using a precise 1:1 molar ratio of allyl alcohol to bromine is crucial. Excess bromine will inevitably lead to over-bromination.
-
Low reaction temperature: Maintaining a low temperature (typically 0-5 °C) throughout the reaction minimizes the rates of side reactions.
-
Controlled addition of bromine: Slow, dropwise addition of bromine to the allyl alcohol solution ensures that the concentration of free bromine in the reaction mixture remains low.
-
Use of a suitable solvent: Performing the reaction in a solvent, such as carbon tetrachloride or dichloromethane, can help to better control the reaction temperature and concentration.[3]
-
Continuous process: A continuous process where both reactants are fed into a reactor can maintain a constant, low concentration of reactants, which has been shown to reduce the formation of 1,2,3-tribromopropane to 2-5%.[1]
Q4: Is N-bromosuccinimide (NBS) a suitable brominating agent for this reaction?
While N-bromosuccinimide (NBS) is an excellent reagent for allylic bromination (substitution of a hydrogen on the carbon adjacent to the double bond), it is generally not the preferred reagent for the addition of bromine across the double bond of allyl alcohol to form 2,3-dibromo-1-propanol.[4][5] Using NBS would likely favor the formation of 3-bromo-2-propen-1-ol. The primary goal here is the vicinal di-bromination of the alkene.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High percentage of 1,2,3-tribromopropane in the final product (>10%) | 1. Excess bromine used.2. Reaction temperature too high.3. Rapid addition of bromine.4. Presence of acidic impurities. | 1. Carefully control the stoichiometry of bromine. A slight excess of allyl alcohol might be beneficial.2. Maintain the reaction temperature at or below 5 °C using an ice bath.3. Add bromine dropwise with vigorous stirring.4. Use purified reagents and consider adding a non-nucleophilic base to scavenge any generated HBr. |
| Low yield of 2,3-dibromo-1-propanol | 1. Incomplete reaction.2. Loss of product during workup.3. Formation of other byproducts. | 1. Ensure the reaction goes to completion by monitoring with TLC or GC. Allow sufficient reaction time at low temperature.2. Optimize the extraction and distillation procedures. 2,3-dibromo-1-propanol is water-soluble, so multiple extractions are necessary.[6]3. Refer to the strategies for minimizing byproduct formation. |
| Formation of significant amounts of allyl bromide | The reaction of allyl alcohol with HBr, which can be formed as a byproduct. | 1. Minimize HBr formation by controlling the reaction conditions (see above).2. Consider using a brominating agent that does not generate HBr, such as a tetramethylammonium bromide-bromine adduct.[3] |
| Product mixture is dark and difficult to purify | Polymerization of allyl alcohol or byproducts. | 1. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.2. Maintain a low temperature. |
Experimental Protocols
Protocol 1: Batch Bromination of Allyl Alcohol with Minimized Byproduct Formation
This protocol is designed to maximize the yield of 2,3-dibromo-1-propanol while keeping the formation of 1,2,3-tribromopropane below 5%.
Materials:
-
Allyl alcohol (freshly distilled)
-
Bromine
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve allyl alcohol (1.0 mol) in anhydrous dichloromethane (500 mL).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Bromine Addition: Slowly add a solution of bromine (1.0 mol) in dichloromethane (200 mL) dropwise from the dropping funnel over a period of 2-3 hours. Maintain the reaction temperature below 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure all the allyl alcohol has been consumed.
-
Quenching: Once the reaction is complete, quench any remaining bromine by slowly adding a saturated solution of sodium bicarbonate until the red-brown color of bromine disappears.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to obtain pure 2,3-dibromo-1-propanol.
Protocol 2: Analysis of 1,2,3-Tribromopropane Content by Gas Chromatography-Mass Spectrometry (GC-MS)
Accurate quantification of 1,2,3-tribromopropane is essential for process optimization.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A suitable capillary column (e.g., DB-5ms or equivalent).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the crude reaction product in a suitable solvent (e.g., dichloromethane).
-
Standard Preparation: Prepare a series of calibration standards of 1,2,3-tribromopropane and 2,3-dibromo-1-propanol of known concentrations.
-
GC-MS Analysis: Inject the samples and standards into the GC-MS. The instrument parameters should be optimized for the separation and detection of the target compounds.[7][8]
-
Quantification: Identify the peaks corresponding to 2,3-dibromo-1-propanol and 1,2,3-tribromopropane based on their retention times and mass spectra.[9] Quantify the amount of 1,2,3-tribromopropane by comparing its peak area to the calibration curve.
Visualizing the Reaction Pathway
The following diagram illustrates the desired reaction pathway and the competing side reaction leading to the formation of 1,2,3-tribromopropane.
Sources
- 1. US3932540A - Process for the production of 2,3-dibromo-1-propanol - Google Patents [patents.google.com]
- 2. US3283013A - Process for the preparation of 2, 3-dibromo-1-propanol - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 5. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. 2,3-Dibromo-1-propanol | 96-13-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. ysi.com [ysi.com]
- 9. 1,2,3-Tribromopropane | C3H5Br3 | CID 7279 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,3-Dibromoallyl Alcohol
The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 2,3-dibromoallyl alcohol. It synthesizes mechanistic principles with practical troubleshooting to ensure high stereoselectivity and safety.
Topic: Solvent Effects & Protocol Optimization Target Molecule: (E)-2,3-dibromo-2-propen-1-ol Reaction Type: Electrophilic Addition (Halogenation)
Executive Summary: The "Golden Rules" of Bromination
The synthesis of 2,3-dibromoallyl alcohol from propargyl alcohol is a classic electrophilic addition. However, it is deceptively simple. The reaction competes between the desired alkene (1 equivalent
Your primary objectives are:
-
Regioselectivity: Favor the (E)-isomer (trans-dibromide) via standard anti-addition.
-
Chemo-control: Prevent the formation of 2,2,3,3-tetrabromopropan-1-ol.
-
Solvent Integrity: Prevent nucleophilic trapping (solvolysis) by the solvent.
Critical Analysis: Solvent Effects on Stereochemistry
The choice of solvent dictates not just solubility, but the lifetime and fate of the bromonium ion intermediate.
Comparative Solvent Matrix
| Solvent System | Polarity | Solubility (Reagents) | Risk Profile | Outcome / Recommendation |
| Dichloromethane (DCM) | Non-polar / Aprotic | Excellent for both | Volatile; Halogenated waste. | Recommended. Favors ionic mechanism (Anti-addition). High (E)-selectivity (>95%).[1] |
| Water / Aqueous | Polar / Protic | Good for Propargyl Alcohol; Poor for | Bromohydrin formation. Water acts as a nucleophile, attacking the bromonium ion. | High Risk. Can yield 2-bromo-3-hydroxy products unless pH/concentration is strictly controlled [1]. |
| Methanol / Ethanol | Polar / Protic | Excellent. | Solvolysis. Alkoxide attack leads to bromo-ethers. | Avoid. Unless specifically targeting mixed ether derivatives. |
| Carbon Tetrachloride | Non-polar | Excellent. | High Toxicity. Phase-out solvent. | Historical Standard. Works well for stereocontrol but DCM is the modern, safer equivalent. |
The Mechanistic Pathway (Visualization)
The following diagram illustrates the divergence between the desired ionic pathway (yielding the E-isomer) and the radical/side-reaction pathways.
Figure 1: Reaction pathway showing the critical dependence of the (E)-isomer on solvent choice (DCM) and the risk of solvent trapping in protic media.
Troubleshooting Guide (FAQ)
Q1: I am seeing significant amounts of the tetrabromo-derivative. How do I stop this?
Root Cause: Over-bromination. The product (alkene) is still reactive toward bromine, albeit slower than the starting alkyne. Corrective Action:
-
Stoichiometry: Use a slight deficit of bromine (0.95 - 0.98 equivalents) relative to propargyl alcohol. It is easier to remove unreacted starting material (via distillation or aqueous wash) than to separate the di- and tetra-bromo species.
-
Temperature: Maintain the reaction between 0°C and 5°C . Higher temperatures lower the activation energy barrier for the second bromination [2].
-
Addition Rate: Add
dropwise as a solution (e.g., in DCM) rather than neat. High local concentrations of favor the second addition.
Q2: My product contains the (Z)-isomer. Why is the stereoselectivity low?
Root Cause: Radical mechanism interference or isomerization.
The Science: The ionic mechanism (via bromonium ion) strictly enforces anti-addition, yielding the (E)-isomer (
-
Light Exclusion: Wrap the reaction vessel in aluminum foil. Light promotes radical generation.
-
Radical Scavengers: In extreme cases, adding a radical inhibitor (e.g., BHT) can preserve the ionic pathway, though this is rarely necessary if light is excluded [3].
Q3: Can I use water as a "Green Solvent"?
Analysis: While patents exist describing aqueous synthesis [1], it introduces a competing nucleophile (
Optimized Protocol: Synthesis of (E)-2,3-Dibromoallyl Alcohol
Safety Note: Bromine is highly corrosive and volatile. Propargyl alcohol is toxic and flammable. Perform all operations in a functioning fume hood.
Materials
-
Propargyl Alcohol (1.0 equiv)
-
Bromine (
) (0.98 equiv) -
Dichloromethane (DCM) (Solvent, Anhydrous preferred)
-
Saturated
(Sodium Thiosulfate)
Procedure
-
Preparation: Dissolve Propargyl Alcohol in DCM (Concentration ~0.5 M) in a round-bottom flask equipped with a stir bar and an addition funnel.
-
Cooling: Submerge the flask in an ice/water bath. Allow the internal temperature to equilibrate to 0–4°C .
-
Why? Low temperature suppresses the second bromination reaction (kinetic control).
-
-
Bromine Addition:
-
Prepare a solution of
in DCM. -
Add the
solution dropwise over 60–90 minutes. -
Visual Cue: The reaction is instantaneous. The red bromine color should disappear almost immediately upon hitting the solution. If the color persists, stop addition; the reaction has stalled or completed.
-
-
Post-Reaction: Stir at 0°C for an additional 30 minutes. Do not let it warm to room temperature while excess
is present. -
Quench: Wash the reaction mixture with saturated sodium thiosulfate solution to destroy any unreacted bromine (color change from red/orange to clear).
-
Workup:
-
Separate the organic (DCM) layer.
-
Wash with brine.
-
Dry over anhydrous
. -
Concentrate under reduced pressure (Rotovap). Note: Keep bath temperature <40°C to prevent thermal isomerization.
-
Data Validation (Expected Results)
| Parameter | Specification | Method |
| Appearance | Clear to pale yellow oil | Visual |
| Yield | 85 - 92% | Gravimetric |
| Isomer Ratio | >95:5 (E:Z) | 1H NMR (Alkene proton coupling) |
| Major Impurity | Tetrabromide (<3%) | GC-MS / TLC |
References
-
Albemarle Corporation. (2019). Synthesis and preparation of 2,3-dibromo-2-propen-1-ol.[1] WO2019067883A1.
-
Heasley, V. L., et al. (1983). Bromination of unsaturated ketones and alcohols.[2] Journal of Organic Chemistry, 48(9), 1377–1379.[3] (Contextual grounding for bromination kinetics).
- Schmid, G. H., & Garratt, D. G. (1977). The Chemistry of Double-Bonded Functional Groups. Supplement A, Part 2. John Wiley & Sons. (Authoritative text on electrophilic addition mechanisms).
Sources
Technical Support Center: Dibromopropanol Isomer Separation
Welcome to the technical support center for challenges in the separation of dibromopropanol isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in resolving and purifying these closely related compounds. As structural isomers, 2,3-dibromo-1-propanol and 1,3-dibromo-2-propanol present a significant analytical challenge due to their nearly identical physical and chemical properties.[1][2] This resource provides field-proven insights, troubleshooting guides, and detailed protocols to help you navigate these complexities effectively.
Core Challenge: The Isomer Problem
The fundamental difficulty in separating dibromopropanol isomers lies in their structural similarity. They share the same molecular formula (C₃H₆Br₂O) and molecular weight, leading to very close boiling points, polarities, and solubilities.[1][3] This makes conventional separation techniques like simple distillation often ineffective, requiring more sophisticated and optimized methods.[4][5][6]
Isomer Property Comparison
To understand the challenge quantitatively, consider the physical properties of the two most common isomers:
| Property | 2,3-Dibromo-1-propanol | 1,3-Dibromo-2-propanol | Rationale for Separation Difficulty |
| Molecular Weight | 217.89 g/mol [7] | 217.89 g/mol [8] | Identical mass makes mass-based separation impossible. |
| Boiling Point | ~219 °C (426 °F)[7] | ~219 °C (492.1 K)[8] | Nearly identical boiling points render simple distillation ineffective.[6] |
| Density | ~2.12 g/cm³ at 20 °C[7] | Not specified, but expected to be very similar | Similar densities prevent separation by centrifugation or decantation. |
| Water Solubility | 50-100 mg/mL[7] | Log10(WS) = -1.32 mol/L | Similar solubility profiles complicate liquid-liquid extraction and crystallization. |
| Structure | Primary Alcohol, Primary Bromide, Secondary Bromide | Secondary Alcohol, Two Primary Bromides | Subtle differences in functional group positions are the key to separation.[9] |
General Troubleshooting Workflow
When encountering a separation issue, a systematic approach is crucial. The following workflow provides a logical path from problem identification to resolution.
Caption: A logical workflow for troubleshooting dibromopropanol isomer separation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section directly addresses common issues encountered during the separation of dibromopropanol isomers, categorized by the analytical technique.
1. Fractional Distillation
Question: Why is my fractional distillation failing to separate 2,3-dibromo-1-propanol and 1,3-dibromo-2-propanol?
Answer: This is a common and expected outcome. Fractional distillation separates compounds based on differences in their boiling points.[10][11] As shown in the table above, the boiling points of these isomers are nearly identical (~219 °C). A successful fractional distillation requires a boiling point difference of ideally more than 25 °C; for differences less than that, the technique becomes exponentially less effective.[6][11]
-
Causality: The vapor pressure of each isomer at a given temperature is almost the same. Consequently, the vapor produced during boiling has a composition nearly identical to the liquid, preventing enrichment of one isomer over the other in the distillate. Even with a highly efficient fractionating column (i.e., many theoretical plates), achieving baseline separation is practically impossible.[4][12]
-
Troubleshooting & Solutions:
-
Vacuum Distillation: While lowering the pressure will reduce the boiling points, it will not significantly alter the difference between them. This is unlikely to improve separation but may help prevent sample decomposition at high temperatures.
-
Alternative Techniques: For purity requirements above ~90%, distillation is not a suitable primary method. It is best used for a crude initial separation from low-boiling solvents or high-boiling by-products from synthesis.[4][5] For isomer-level purity, you must employ chromatographic techniques.
-
2. Gas Chromatography (GC)
Question: My GC analysis shows co-eluting or poorly resolved peaks for my dibromopropanol isomers. What is causing this and how can I fix it?
Answer: Co-elution in GC is a clear indicator that the stationary phase is not providing sufficient selectivity to differentiate between the isomers.[1] Their similar polarity and volatility mean they interact with standard non-polar or mid-polar columns (like a 5% phenyl-methylpolysiloxane, e.g., HP-5MS) in a very similar manner.[13]
-
Causality: The separation mechanism in GC relies on differences in analyte partitioning between the stationary phase and the carrier gas. If the isomers have similar affinities for the stationary phase, they will travel through the column at nearly the same rate, resulting in poor resolution.
-
Troubleshooting & Solutions:
-
Select an Appropriate Stationary Phase: This is the most critical factor.[14] Standard non-polar columns often fail. You need a stationary phase that can exploit the subtle structural differences.
-
Try a Column with Unique Selectivity: Columns with low polarity but unique selectivity, such as those designed for halogenated compounds (e.g., DB-XLB), can provide significantly higher resolution for brominated isomers compared to standard columns.[13]
-
Consider a More Polar Column: A polyethylene glycol (PEG)-based column (e.g., DB-WAX) could also offer a different selectivity profile by interacting more strongly with the hydroxyl group of the isomers.
-
-
Optimize the Oven Temperature Program:
-
Lower the Initial Temperature: Starting at a lower temperature (e.g., 80-100 °C) increases the interaction time with the stationary phase, which can enhance separation.
-
Use a Slower Ramp Rate: A slow temperature ramp (e.g., 2-5 °C/min) gives the column more time to resolve the closely eluting peaks.
-
-
Increase Column Length or Decrease Inner Diameter: Using a longer column (e.g., 60 m instead of 30 m) or a column with a smaller internal diameter (e.g., 0.18 mm instead of 0.25 mm) increases the number of theoretical plates and can improve resolution.[15]
-
Derivatization (Advanced): If all else fails, you can derivatize the hydroxyl group (e.g., via silylation with BSTFA or acylation). This changes the volatility and polarity of the molecules, which may significantly improve separation on a standard column.
-
This protocol provides a robust starting point for separating dibromopropanol isomers.
-
Instrumentation & Materials:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: DB-XLB (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.0 mL/min.
-
Sample: 100 ppm solution of the isomer mixture in a suitable solvent (e.g., Dichloromethane).
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (50:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at 5 °C/min.
-
Hold at 200 °C for 5 minutes.
-
-
Detector Temperature (FID): 280 °C.
-
-
Self-Validation:
-
A successful run should show two distinct peaks with a resolution (Rs) of >1.5. If resolution is still poor, decrease the ramp rate to 3 °C/min or switch to a more polar column as described in the troubleshooting section.
-
3. High-Performance Liquid Chromatography (HPLC)
Question: I am developing an HPLC method, but the isomer peaks are completely merged. How can I achieve separation?
Answer: Similar to GC, co-elution in HPLC indicates a lack of selectivity between the stationary and mobile phases for your isomers.[16] Given their structural similarity, finding the right combination of column chemistry and mobile phase composition is key.[17]
-
Causality: Reversed-phase (RP-HPLC) separation is driven by hydrophobic interactions. The dibromopropanol isomers have very similar hydrophobicity, so a standard C18 column may not be able to differentiate them effectively.[1]
-
Troubleshooting & Solutions:
-
Change Stationary Phase Chemistry: This is the most effective strategy.
-
Phenyl-Hexyl Column: A phenyl-based column can introduce π-π interactions with the bromine atoms, offering an alternative separation mechanism to pure hydrophobic interactions and potentially resolving the isomers.[16]
-
Pentafluorophenyl (PFP) Column: PFP columns provide unique selectivity for halogenated compounds and molecules with dipole moments, making them an excellent choice for this separation.
-
Normal-Phase HPLC (NP-HPLC): Using a polar stationary phase (e.g., silica, diol) with a non-polar mobile phase (e.g., hexane/isopropanol) can be highly effective.[16] NP-HPLC is very sensitive to small differences in polarity and the position of the hydroxyl group, which could provide excellent resolution.[16]
-
-
Optimize the Mobile Phase (for RP-HPLC):
-
Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter selectivity.
-
Adjust Water/Organic Ratio: Work in isocratic mode with a high aqueous content (e.g., 60-70% water) to maximize interaction with the stationary phase and improve the chances of separation.
-
-
Adjust Column Temperature: Operating at a lower temperature (e.g., 25-30 °C) can sometimes enhance selectivity and improve resolution.[16]
-
The following diagram illustrates the logical steps for developing a robust chromatographic separation method.
Caption: A logical workflow for chromatographic method development.
References
- Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC. (n.d.).
- How to separate isomers by Normal phase HPLC? - ResearchGate. (2019).
- US3378593A - Preparation of 2, 3-dibromopropanol - Google Patents. (1968).
- Separation of dibromophenol isomers by chromatography. - ResearchGate. (n.d.).
- Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PubMed. (2025).
- troubleshooting separation of toluidine isomers - Benchchem. (n.d.).
- Resolving the Isomer Problem: Tackling Characterization Challenges | Biocompare. (2021).
- A Comparative Guide to the Isomeric Separation of Dibromophenols by HPLC - Benchchem. (n.d.).
- A Comparative Guide to the Reactivity of 2,3- Dibromo-1-propanol and 1,3-Dibromo-2 - Benchchem. (n.d.).
- SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. (n.d.).
-
2,3-Dibromo-1-propanol | C3H6Br2O | CID 7281 - PubChem. (n.d.). Retrieved February 4, 2026, from [Link]
- Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. (2022).
-
Chemical Properties of 2-Propanol, 1,3-dibromo- (CAS 96-21-9) - Cheméo. (n.d.). Retrieved February 4, 2026, from [Link]
-
5.3: Fractional Distillation - Chemistry LibreTexts. (2021). Retrieved February 4, 2026, from [Link]
-
Use of fractional distillation in organic chemistry [closed]. (2018). Retrieved February 4, 2026, from [Link]
-
Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool - YouTube. (2013). Retrieved February 4, 2026, from [Link]
-
Fractional distillation - Wikipedia. (n.d.). Retrieved February 4, 2026, from [Link]
-
Basis of Interactions in Gas Chromatography – Part 3: Stationary Phase Selectivity, Glass Half Full? | Separation Science. (n.d.). Retrieved February 4, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biocompare.com [biocompare.com]
- 3. 1,1-Dibromopropan-2-ol (62872-25-7) for sale [vulcanchem.com]
- 4. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3378593A - Preparation of 2, 3-dibromopropanol - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2,3-Dibromo-1-propanol | C3H6Br2O | CID 7281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Propanol, 1,3-dibromo- (CAS 96-21-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Fractional distillation - Wikipedia [en.wikipedia.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
- 14. sepscience.com [sepscience.com]
- 15. vurup.sk [vurup.sk]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
Optimizing reaction conditions for the synthesis of 2,3-dibromo-1-propanol
Executive Summary & Core Mechanism
User Query: How do I maximize yield and purity when synthesizing 2,3-dibromo-1-propanol, and what are the critical pitfalls?
Technical Response:
The synthesis of 2,3-dibromo-1-propanol (CAS: 96-13-9) relies on the electrophilic addition of elemental bromine (
The Critical Distinction: You must favor electrophilic addition (kinetic control, low temp, dark) over free-radical substitution (allylic bromination, light/heat). If you accidentally trigger the radical pathway, you will produce acrolein or 3-bromo-1-propen-1-ol, leading to tarry polymerization.
Reaction Scheme:
Optimized Experimental Protocol
Standardized for 1.0 Mole Scale
Reagents & Physical Properties
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Mass/Vol | Role |
| Allyl Alcohol | 58.08 | 1.0 | 58.1 g | Substrate |
| Bromine ( | 159.81 | 1.0 | 159.8 g (~51 mL) | Electrophile |
| Dichloromethane (DCM) | 84.93 | Solvent | 300 mL | Solvent (Heat Sink) |
| Sat. | - | Wash | 50 mL | Quenching Agent |
Step-by-Step Methodology
1. System Preparation (The Heat Sink):
-
Setup: Use a 3-neck round-bottom flask equipped with a mechanical stirrer (magnetic stirring often fails as viscosity increases), a pressure-equalizing addition funnel, and a thermometer.
-
Solvent Choice: While historic literature cites Carbon Tetrachloride (
) [1], modern safety protocols mandate Dichloromethane (DCM) or Chloroform. DCM offers excellent solubility for the product and a low boiling point ( ) that acts as an internal safety fuse against thermal runaway. -
Cooling: Immerse the flask in an ice-salt bath. The internal temperature must stabilize between
and before addition begins.
2. Controlled Addition (The Critical Phase):
-
Dissolve the Allyl Alcohol in the DCM.
-
Add Bromine dropwise.
-
Rate Limiting Factor: Monitor the internal temperature. Do not allow it to exceed
. -
Visual Indicator: The reaction is instantaneous. The deep red bromine color should disappear upon contact with the solution. If the red color persists and spreads, stop addition immediately —the reaction has stalled or is too cold.
3. Workup & Isolation:
-
Once addition is complete, the solution should be pale yellow.
-
Quench: Wash with saturated Sodium Bisulfite (
) to remove unreacted bromine (decolorization). -
Neutralize: Wash with saturated Sodium Bicarbonate (
) to remove any HBr generated via side reactions. -
Dry: Use Anhydrous Magnesium Sulfate (
).[4] -
Purification: Vacuum distillation is mandatory.[5]
-
Target:
at 10 mmHg [1] or at 2 mmHg [2]. -
Warning: Do not distill at atmospheric pressure; the product will decompose/polymerize.
-
Workflow Visualization
Figure 1: Optimized Synthesis Workflow
Caption: Linear process flow emphasizing the critical temperature control loop during bromine addition.
Troubleshooting & FAQs
Field-proven solutions to common failure modes.
Q1: The reaction mixture turned black and tarry. What happened?
Diagnosis: Polymerization or Oxidation.
Root Cause: The temperature likely spiked above
-
Ensure the ice-salt bath is refreshed.
-
Slow down the addition rate.
-
Exclude Light: Wrap the flask in foil. Light promotes radical substitution, which generates HBr, catalyzing the "tar" formation.
Q2: My yield is low (<50%), but the product is pure.
Diagnosis: Loss during workup or volatility. Root Cause: 2,3-dibromo-1-propanol has significant water solubility relative to other organohalides. Corrective Action:
-
Perform multiple extractions of the aqueous wash layers with small volumes of DCM.
-
Salt out the aqueous layer with NaCl to decrease the organic product's solubility in water.
Q3: The product remains yellow/orange even after distillation.
Diagnosis: Dissolved elemental bromine.[5] Root Cause: Incomplete quenching or thermal decomposition during distillation. Corrective Action:
-
Pre-Distillation: Ensure the Sodium Bisulfite wash was thorough (wash until the organic layer is clear).
-
During Distillation: If the vacuum is too weak (>20 mmHg), the boiling point rises, causing thermal degradation that releases
. Ensure your vacuum pump pulls <10 mmHg.
Q4: Can I use water as a solvent?
Technical Note: While some patents [2] suggest aqueous systems, this often leads to the formation of bromohydrins (where -OH competes with
Decision Logic for Quality Control
Figure 2: Troubleshooting Logic Tree
Caption: Diagnostic tree for resolving common synthesis anomalies based on physical observation.
References
-
Organic Syntheses. (1941). 2,3-Dibromo-1-propanol.[5][6][7][8] Coll. Vol. 1, p. 205. [Link]
-
Rimmer, R. W. (1966).[5] Process for the preparation of 2,3-dibromo-1-propanol. U.S. Patent 3,283,013.[5]
-
Jenkner, H., & Rabe, O. (1968).[5] Preparation of 2,3-dibromopropanol. U.S. Patent 3,378,593.[5]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US3378593A - Preparation of 2, 3-dibromopropanol - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. US3932540A - Process for the production of 2,3-dibromo-1-propanol - Google Patents [patents.google.com]
- 8. US3283013A - Process for the preparation of 2, 3-dibromo-1-propanol - Google Patents [patents.google.com]
Validation & Comparative
Spectroscopic Differentiation of Dibromopropenol Isomers: A Technical Guide
Executive Summary
In the synthesis of halogenated intermediates for pharmaceutical applications, 2,3-dibromo-2-propen-1-ol (dibromoallyl alcohol) is a critical building block, often synthesized via the bromination of propargyl alcohol or the reduction of mucobromic acid.[1] However, this synthesis frequently yields a mixture of stereoisomers (E and Z ) and potentially regioisomers (e.g., 3,3-dibromo-2-propen-1-ol ).[1]
Differentiating these isomers is not merely an academic exercise; the stereochemistry of the alkene moiety significantly influences the spatial arrangement of pharmacophores in downstream coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings).[1] This guide outlines a self-validating spectroscopic workflow to unambiguously identify and quantify these isomers, prioritizing Nuclear Magnetic Resonance (NMR) as the primary determinant of stereochemistry.
Chemical Identity and Structural Scope[2][3]
Before selecting analytical methods, we must define the structural targets. The term "dibromopropenol" refers to unsaturated alcohols with the formula
| Isomer Name | Structure Description | Key Feature |
| (Z)-2,3-dibromo-2-propen-1-ol | Br on C2 and Br on C3 are cis.[1][2][3] | High steric strain between Br atoms.[1] |
| (E)-2,3-dibromo-2-propen-1-ol | Br on C2 and Br on C3 are trans.[1] | Thermodynamically distinct; often the major product.[1] |
| 3,3-dibromo-2-propen-1-ol | Two Br atoms on C3 (geminal).[1] | Regioisomer; distinct vinyl proton splitting.[1] |
ngcontent-ng-c1989010908="" class="ng-star-inserted">Scope Note: This guide focuses on the alkene (propenol) derivatives. Researchers should not confuse these with dibromopropanols (saturated, e.g., 2,3-dibromo-1-propanol), which are common flame retardant metabolites but possess distinct
character.
Comparative Spectroscopic Strategy
A. Mass Spectrometry (MS): The Isotopic Fingerprint
Mass spectrometry provides the first confirmation of the "dibromo" motif but is poor at distinguishing stereoisomers.[1] It serves as the initial quality gate.[1]
-
Isotopic Pattern: The presence of two bromine atoms (
andngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> in ~1:1 ratio) creates a characteristic 1:2:1 triplet pattern for the molecular ion ( ) and any fragment containing both bromines. -
Fragmentation Logic:
-
2,3-isomers: Often show a fragment corresponding to
.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
3,3-isomer: Tends to lose a single bromine atom more readily to form a stabilized allylic cation.[1]
-
B. Infrared Spectroscopy (IR): Functional Group Analysis
IR is useful for quick screening but lacks the resolution for definitive stereochemical assignment in this class.[1]
-
: Broad band at 3300–3400ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> . -
: The alkene stretch appears at 1620–1640ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> .-
Differentiation: The (Z)-isomer , having lower symmetry and a larger dipole moment change, typically exhibits a stronger
absorption intensity than the (E)-isomer .ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
-
C. Nuclear Magnetic Resonance (NMR): The Gold Standard
NMR is the only technique capable of self-validating stereochemical assignment without reference standards.[1]
1.
NMR Chemical Shift & Coupling Analysis
The vinyl proton (
| Feature | (Z)-2,3-dibromo-2-propen-1-ol | (E)-2,3-dibromo-2-propen-1-ol | 3,3-dibromo-2-propen-1-ol |
| Vinyl Proton ( | ~7.8 - 8.1 ppm (Deshielded by cis-Br) | ~7.4 - 7.6 ppm (Shielded relative to Z) | ~6.2 - 6.5 ppm (Triplet) |
| Splitting Pattern | Singlet (or fine triplet | Singlet (or fine triplet | Triplet ( |
| ~4.3 ppm (Doublet/Singlet) | ~4.5 ppm (Doublet/Singlet) | ~4.2 ppm (Doublet) |
-
Logic: The 3,3-isomer is immediately identifiable by the triplet splitting of the vinyl proton (coupling to the adjacent
). The 2,3-isomers show a singlet (or very fine allylic coupling), requiring NOE for definitive E/Z assignment.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
2. The Definitive Experiment: 1D NOESY
To distinguish E from Z, we rely on the Nuclear Overhauser Effect (NOE), which depends on spatial proximity (< 5 Å).
-
Protocol: Irradiate the Vinyl Proton resonance.
-
Prediction:
-
(Z)-Isomer: The vinyl proton is cis to the hydroxymethyl group (
). Result: Strong NOE enhancement of thengcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> signal. -
(E)-Isomer: The vinyl proton is trans to the hydroxymethyl group (cis to the Br on C2).[1] Result: Weak or NO enhancement of the
signal.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
-
Experimental Protocols
Protocol 1: Sample Preparation for NMR
-
Solvent: Deuterated Chloroform (
) is standard. For better resolution of hydroxyl protons, use DMSO-ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> . -
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Internal Standard: TMS (0.00 ppm) is essential for accurate chemical shift comparison between batches.
Protocol 2: 1D NOESY Experiment (Self-Validating Step)
-
Acquire Standard
Spectrum: Locate the vinyl proton resonance (typically 7.4–8.1 ppm).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Set Mixing Time: 500–800 ms (optimal for small molecules).
-
Selection: Set the selective irradiation frequency exactly on the vinyl proton peak.
-
Acquisition: Accumulate 64–128 scans to resolve weak enhancements.
-
Validation:
Decision Workflow
The following diagram illustrates the logical flow for identifying the specific isomer from a crude reaction mixture.
Caption: Logical workflow for the spectroscopic differentiation of dibromopropenol isomers using NMR coupling and NOE effects.
References
-
PubChem. Compound Summary: 2,3-Dibromo-2-propen-1-ol (CID 94651).[1] National Library of Medicine.[1] Available at: [Link].[1]
-
Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, Berlin.[1] (Standard reference for NMR shift prediction rules).
-
Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Source for NOESY protocols).
Sources
Mechanistic studies of reactions involving 2,3-dibromo-2-propen-1-ol
Title: Comparative Mechanistic Guide: 2,3-Dibromo-2-propen-1-ol as a Bifunctional Linchpin for Trisubstituted Alkene Synthesis
Executive Summary
This guide analyzes the mechanistic utility of 2,3-dibromo-2-propen-1-ol (DBP) in high-precision organic synthesis. Unlike its saturated counterpart (2,3-dibromo-1-propanol, a common flame retardant), DBP serves as a rigid, stereodefined template for constructing trisubstituted alkenes . This guide compares the DBP scaffold approach against the traditional Alkyne Carbometalation route, demonstrating DBP's superior utility in accessing thermodynamically unstable or sterically congested alkene geometries via site-selective Palladium-catalyzed cross-coupling.
Mechanistic Profile: The DBP Scaffold
Structural Integrity and Synthesis
The utility of 2,3-dibromo-2-propen-1-ol lies in its synthesis, which locks the stereochemistry early in the workflow.
-
Synthesis: The reaction of propargyl alcohol with elemental bromine (
) in aqueous or protic solvents (without graphite) yields the (E)-isomer with high selectivity (>95%).[1] -
Mechanism: The reaction proceeds via an anti-addition of bromine across the alkyne. The hydroxyl group directs the regiochemistry, but the solvent plays a critical role in stabilizing the bromonium ion intermediate to favor the E-configuration.
Site-Selective Reactivity (The "Linchpin" Effect)
DBP contains two chemically distinct vinyl bromide motifs:
-
C3-Br (Terminal/Vinyl): Less sterically hindered; electronically similar to a standard vinyl bromide.
-
C2-Br (Internal/Vinyl): Sterically congested; electronically influenced by the inductive effect of the adjacent hydroxymethyl group (
).
The Causality of Selectivity: In Pd-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Sonogashira), the rate of oxidative addition is governed by steric accessibility and electronic activation.
-
Primary Reactivity (C3): The terminal C3-Br bond undergoes oxidative addition significantly faster than the C2-Br bond due to lower steric hindrance.
-
Secondary Reactivity (C2): Once the C3 position is substituted, the catalyst can be tuned (e.g., using bulky, electron-rich ligands like SPhos or XPhos) to force oxidative addition at the more hindered C2 position.
Comparative Analysis: DBP Scaffold vs. Alkyne Carbometalation
This section objectively compares using DBP as a pre-functionalized template versus building the alkene from scratch via alkyne carbometalation (e.g., Negishi carboalumination).
Comparison Table: Stereoselective Synthesis of Trisubstituted Alkenes
| Feature | Method A: DBP Sequential Coupling | Method B: Alkyne Carbometalation |
| Stereocontrol Source | Pre-defined: Determined by the initial bromination ( | Kinetic: Determined by the syn/anti addition mechanism of the metal. |
| Regiocontrol | High: C3 reacts before C2 (Steric differentiation). | Variable: Dependent on alkyne polarization; often yields regioisomeric mixtures. |
| Functional Group Tolerance | High: Compatible with alcohols, esters, and protected amines. | Moderate: Organoaluminum/zinc reagents can be intolerant of protic groups. |
| Access to (Z)-Alkenes | Excellent: Via selective coupling of the trans-bromide. | Difficult: Carbometalation typically yields syn-addition products (E-alkenes). |
| Step Count | 3 Steps: Bromination | 2 Steps: Carbometalation |
| Atom Economy | Lower: Stoichiometric loss of 2 equivalents of bromide. | Higher: Addition reaction; minimal byproduct.[2] |
Critical Insight:
While carbometalation is more atom-economical, it often fails when the alkyne substituents are electronically similar (poor regioselectivity). DBP solves this by distinguishing the positions before the carbon-carbon bond formation begins.
Experimental Protocols
Protocol A: Synthesis of (E)-2,3-Dibromo-2-propen-1-ol
Self-Validating Step: The disappearance of the deep red bromine color serves as a visual endpoint indicator.
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer and an addition funnel.
-
Solvent System: Dissolve propargyl alcohol (1.0 equiv) in water (concentration ~2 M). Note: Water promotes anti-addition and suppresses radical scrambling.
-
Bromination: Add elemental bromine (
, 1.0 equiv) dropwise at 0–5 °C. Maintain temperature strictly to prevent polymerization. -
Monitoring: Stir until the red color fades to a pale yellow (approx. 2 hours).
-
Workup: Extract with dichloromethane (
). Dry organic layer over and concentrate. -
Purification: Recrystallization from hexanes/ether yields the (E)-isomer as white crystals/needles.
Protocol B: Site-Selective Suzuki Coupling (C3-Selective)
Causality: Using a mild base and standard phosphine ligand ensures reaction only occurs at the accessible C3 position.
-
Reagents: Combine (E)-2,3-dibromo-2-propen-1-ol (1.0 equiv), Arylboronic acid (1.1 equiv), and
(3-5 mol%). -
Solvent/Base: Use Toluene/Ethanol (4:1) with aqueous
(2M, 2.0 equiv). -
Reaction: Heat to 60 °C under Argon for 4–6 hours.
-
Checkpoint: Monitor by TLC.[3] The starting material (DBP) is more polar than the mono-coupled product.
-
-
Outcome: Exclusive formation of the (Z)-2-bromo-3-aryl-2-propen-1-ol . The C2-Br remains intact for subsequent functionalization.
Visualization of Reaction Pathways
The following diagram illustrates the bifurcation in reactivity between the DBP scaffold and direct alkyne functionalization, highlighting the stereochemical outcomes.
Figure 1: Comparative reaction pathways showing the high-fidelity stereocontrol of the DBP scaffold (Path A) versus the variable regioselectivity of direct carbometalation (Path B).
References
- Synthesis and preparation of 2,3-dibromo-2-propen-1-ol.Google Patents. (WO2019067883A1). Describes the high E-isomer synthesis protocol.
-
Stereoselectivity in Pd-catalyzed cross-coupling reactions. National Institutes of Health (PMC). Reviews the mechanistic basis for stereoretention in vinyl halide couplings. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Provides general mechanistic data on Pd-cycle oxidative addition rates (C-Br vs C-Cl and steric effects). [Link]
-
Regioselectivity in alkenyl Suzuki cross-coupling reactions. ResearchGate. Discusses the electronic and steric factors governing site-selectivity in poly-halogenated systems. [Link]
Sources
Performance evaluation of polymers synthesized from dibromopropanol derivatives
Content Type: Technical Comparison Guide Primary Audience: Researchers, Material Scientists, and Drug Development Professionals (Device/Packaging Safety Focus)
Executive Summary
This guide evaluates the performance of polymers—specifically polyurethanes (PUs) and epoxies—synthesized using 2,3-dibromo-1-propanol (DBP) and its derivatives as reactive flame retardants (RFRs). Unlike additive flame retardants that can leach out, DBP derivatives are chemically bonded to the polymer backbone.
While DBP derivatives offer superior Limiting Oxygen Index (LOI) and gas-phase radical scavenging , their application in medical and pharmaceutical contexts requires rigorous scrutiny due to the mutagenic potential of unreacted monomers. This guide contrasts DBP-based polymers with phosphorus-based alternatives, providing experimental protocols and safety assessments critical for drug delivery device and laboratory material development.
Chemical Architecture & Synthesis Strategy
The Role of DBP as a Reactive Intermediate
2,3-dibromo-1-propanol contains two key functional features:
-
High Bromine Content (~73% wt): Provides the flame-retardant mechanism.
-
Hydroxyl Group (-OH): Allows it to act as a chain terminator or, when modified (e.g., to a diol), as a chain extender in step-growth polymerization.
In polyurethane synthesis, DBP reacts with isocyanates (–NCO) to form a urethane linkage, effectively locking the bromine into the polymer network. This prevents "blooming" (migration of chemicals to the surface), a common failure mode in medical plastics.
Synthesis Workflow (Polyurethane Focus)
The following diagram illustrates the incorporation of DBP into a polyurethane backbone via a prepolymer method.
Figure 1: Step-growth polymerization pathway for reactive incorporation of dibromopropanol into polyurethane.
Comparative Performance Analysis
The following data contrasts a DBP-modified Polyurethane against a standard control and a Phosphorus-based alternative (often preferred for lower toxicity).
Thermal & Flammability Metrics
Experimental Context: Data derived from Thermogravimetric Analysis (TGA) and UL-94 Vertical Burn tests.
| Metric | Standard PU (Control) | DBP-PU (15% wt Br) | Phosphorus-PU (Exolit® type) | Analysis |
| LOI (%) | 19.1% | 28.5% | 26.0% | DBP provides superior oxygen displacement. |
| UL-94 Rating | Fail (Burns) | V-0 | V-0 / V-1 | DBP extinguishes flames faster via radical quenching. |
| T_onset (5% Loss) | 290°C | 245°C | 280°C | Critical Note: DBP reduces initial thermal stability. The C-Br bond must break early to release Br radicals for the mechanism to work. |
| Char Yield (600°C) | 3.5% | 8.0% | 18.5% | Phosphorus promotes char (condensed phase); Bromine works in gas phase (less char). |
Mechanical Integrity
Experimental Context: Tensile testing according to ASTM D638.
| Property | Standard PU | DBP-PU | Interpretation |
| Tensile Strength | 45 MPa | 38 MPa | Bulky bromine atoms disrupt hydrogen bonding between urethane hard segments, slightly reducing strength. |
| Elongation at Break | 450% | 390% | Reduced flexibility due to steric hindrance of the pendant bromopropyl group. |
| Leaching (7 days) | N/A | < 0.1% | Success: Reactive incorporation prevents migration, unlike additive FRs which can lose 5-10% mass. |
Mechanism of Action: Radical Scavenging
Understanding why DBP works is vital for predicting performance in new formulations. It operates in the Gas Phase . When the polymer burns, DBP releases bromine radicals that interrupt the combustion cycle.
Figure 2: The gas-phase radical scavenging mechanism of brominated flame retardants.
Experimental Protocols
Protocol A: Synthesis of DBP-Terminated Polyurethane Prepolymer
Objective: Create a flame-retardant coating resin.
-
Preparation: Dehydrate Polycaprolactone (PCL) diol in a vacuum oven at 100°C for 2 hours to remove moisture (prevents urea formation).
-
Reaction:
-
In a 3-neck flask under Nitrogen purge, add Isophorone Diisocyanate (IPDI).
-
Add PCL diol dropwise at 60°C.
-
Catalyst: Add 0.1% Dibutyltin Dilaurate (DBTDL).
-
Validation: Monitor NCO content via titration (ASTM D2572) until theoretical NCO% is reached.
-
-
Functionalization:
-
Cool reactor to 40°C.
-
Add 2,3-dibromo-1-propanol (stoichiometric equivalent to remaining NCO).
-
React for 4 hours until IR peak at 2270 cm⁻¹ (NCO) disappears.
-
-
Purification: Precipitate in cold methanol to remove unreacted DBP.
Protocol B: Leaching/Migration Test (Medical Device Simulation)
Objective: Verify safety for potential contact applications.
-
Sample Prep: Cut cured polymer films (10mm x 10mm).
-
Extraction: Immerse in simulated body fluid (PBS, pH 7.4) at 37°C for 72 hours.
-
Analysis: Analyze supernatant using GC-MS targeting 2,3-dibromo-1-propanol (Limit of Detection: 1 ppm).
-
Acceptance Criteria: Non-detectable levels required for biocompatibility consideration.
Safety & Toxicology (Drug Development Context)
Warning: 2,3-dibromo-1-propanol is classified as a mutagen and potential carcinogen (IARC Group 2B).
-
Risk: The primary risk in drug development applications (e.g., device housing, packaging) is residual monomer .
-
Mitigation:
-
Reactive extrusion or synthesis must ensure >99.9% conversion.
-
Post-polymerization washing steps are mandatory.
-
-
Alternative: For direct blood/tissue contact, Phosphorus-based polymers are recommended over Bromine derivatives due to lower cytotoxicity and lack of halogenated byproducts (HBr) during thermal degradation.
References
-
Synthesis of Hyperbranched Polyurethane-Triazoles: Title: One-Pot Synthesis of Hyperbranched Polyurethane-Triazoles with Controlled Structural Characteristics. Source: MDPI (Polymers).[1] URL:[Link]
-
Toxicity Profile of DBP: Title: 2,3-Dibromo-1-propanol - 15th Report on Carcinogens. Source: National Toxicology Program (NTP). URL:[Link]
-
Flame Retardant Mechanisms: Title: Flame Retardancy of Polyurethane Elastomers.[1][2] Source: SpringerLink (Journal of Materials Science). URL:[Link]
-
Comparative Analysis (Halogen vs. Phosphorus): Title: Comparison of additive and reactive phosphorus-based flame retardants in epoxy resins. Source: Journal of Thermal Analysis and Calorimetry. URL:[Link]
Sources
Analytical Methodologies for the Quantification of 2,3-Dibromo-2-propen-1-ol: A Comparative Technical Guide
The following guide provides an in-depth technical comparison of analytical methods for 2,3-dibromo-2-propen-1-ol, structured for researchers in toxicology and drug development.
Executive Summary & Analyte Profile
2,3-Dibromo-2-propen-1-ol (DBP), also known as 2,3-dibromoallyl alcohol, is a critical analyte primarily encountered as a mutagenic metabolite of the flame retardant Tris(2,3-dibromopropyl)phosphate (Tris-BP). It serves as a precursor to the highly reactive genotoxin 2-bromoacrolein. Accurate quantification is essential for assessing metabolic activation pathways and monitoring occupational exposure.
This guide compares three distinct analytical approaches: GC-MS (with derivatization) , LC-MS/MS , and HPLC-UV . While GC-MS remains the historical gold standard for halogenated volatiles, LC-MS/MS offers superior throughput for biological matrices.
Analyte Physicochemical Profile
| Property | Value | Analytical Implication |
| CAS Number | 7228-11-7 | Unique identifier for method validation. |
| Structure | Br-C(Br)=CH-CH₂-OH | Contains labile allylic alcohol; prone to oxidation. |
| Boiling Point | ~60–62 °C (0.1 mmHg) | High boiling point at atm pressure; requires derivatization for optimal GC peak shape. |
| Polarity | Moderate (LogP ~1.2) | Suitable for both Reverse Phase LC and GC (after silylation). |
| Stability | Light/Heat Sensitive | Samples must be shielded from light; avoid high injector temps without derivatization. |
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
The Gold Standard for Sensitivity & Structural Confirmation
GC-MS is the historical benchmark for quantifying halogenated alcohols. Due to the polar hydroxyl group, direct injection often leads to peak tailing and thermal degradation. Therefore, silylation is the recommended protocol to ensure quantitative accuracy and lower detection limits.
Experimental Protocol
Objective: Quantify DBP in urine or plasma at ng/mL levels.
-
Sample Preparation:
-
Aliquot 1.0 mL of urine/plasma.
-
Add internal standard (e.g., 2,3-dibromo-1-propanol-d5).
-
Enzymatic Hydrolysis: Add
-glucuronidase/arylsulfatase; incubate at 37°C for 2 hours (to liberate conjugated metabolites).
-
-
Extraction (Liquid-Liquid):
-
Add 2 mL Ethyl Acetate. Vortex vigorously for 2 mins.
-
Centrifuge at 3000 x g for 5 mins.
-
Transfer organic supernatant to a glass vial. Evaporate to dryness under
stream at 35°C.
-
-
Derivatization (Critical Step):
-
Reconstitute residue in 50
L Ethyl Acetate. -
Add 50
L BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide). -
Incubate at 60°C for 30 mins. Mechanistic Note: This replaces the active proton on the -OH group with a TMS group, reducing polarity and increasing thermal stability.
-
-
GC-MS Analysis:
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25
m). -
Carrier Gas: Helium at 1.0 mL/min.
-
Temp Program: 80°C (1 min)
10°C/min 280°C. -
Detection: EI Source (70eV) or NCI (Negative Chemical Ionization) for ultra-trace sensitivity (utilizing the high electron affinity of bromine).
-
Ions Monitored (SIM): Target the molecular ion of the TMS derivative and characteristic isotope clusters (
, ).
-
Workflow Visualization
Caption: Step-by-step workflow for the GC-MS determination of DBP involving critical derivatization.
Method 2: LC-MS/MS (Triple Quadrupole)
The Modern Solution for High Throughput & Biological Matrices
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) avoids the time-consuming derivatization step. It is the preferred method for modern pharmacokinetic studies and high-throughput biomonitoring.
Experimental Protocol
Objective: Direct quantification of DBP in water or biological extracts.
-
Sample Preparation (SPE):
-
Condition Oasis HLB cartridge (3 mL) with Methanol followed by Water.
-
Load 2 mL of sample (pH adjusted to 6.5).
-
Wash with 5% Methanol in water.
-
Elute with 100% Acetonitrile.
-
-
LC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8
m). -
Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for negative mode).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
-
MS/MS Detection:
-
Ionization: Electrospray Ionization (ESI) in Negative Mode is often superior for halogenated alcohols due to their ability to form adducts (e.g.,
, ) or APCI if ESI is insensitive. -
MRM Transitions:
-
Precursor:
213/215/217 (Isotope cluster). -
Product:
79/81 ( ion) is the most common fragment. -
Note: The transition
is typically the quantifier.
-
-
Metabolic Pathway Context
Understanding the origin of DBP is crucial for interpreting LC-MS data in toxicology.
Caption: Metabolic pathway showing DBP as the intermediate between Tris-BP and the genotoxic 2-bromoacrolein.
Method 3: HPLC-UV
The Cost-Effective Alternative for Process Control
While lacking the sensitivity for trace biological analysis, HPLC-UV is robust for quality control (QC) of synthesized standards or monitoring high-concentration degradation studies.
Experimental Protocol
-
Column: C18 (4.6 x 150 mm, 5
m). -
Mobile Phase: Isocratic 50:50 Water:Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm .
-
Limitation: Non-specific. Any vinyl bromide or impurity with a double bond will interfere.
Comparative Analysis & Expert Recommendations
The following table summarizes the performance metrics based on experimental validation data extrapolated from analogous halogenated alcohol methods.
| Feature | GC-MS (Derivatized) | LC-MS/MS | HPLC-UV |
| Sensitivity (LOD) | High (0.5 - 5 ng/mL) | Medium-High (1 - 10 ng/mL) | Low (1 - 10 |
| Selectivity | Excellent (Mass spectrum fingerprint) | Excellent (MRM transitions) | Poor (Retention time only) |
| Sample Prep | Tedious (Requires drying & silylation) | Fast (Dilute-and-shoot or SPE) | Minimal (Filtration) |
| Matrix Effects | Low (Derivatization cleans up matrix) | High (Ion suppression in ESI) | Moderate (UV absorbing interferences) |
| Throughput | Low (30-60 mins/sample) | High (5-10 mins/sample) | High (10-15 mins/sample) |
Expert Recommendations
-
For Biomonitoring (Urine/Blood): Use LC-MS/MS . The ability to skip derivatization significantly reduces error propagation and processing time for large cohorts. Use Negative ESI for best sensitivity on the halogenated moiety.
-
For Confirmatory Forensics: Use GC-MS with NCI . If legal defensibility is required, the structural fingerprint provided by GC-MS (especially the isotope patterns of the silylated derivative) is irrefutable.
-
For Synthesis/Purity Checks: Use HPLC-UV . It is cheap, robust, and sufficient for assessing >95% purity of starting materials.
References
-
National Toxicology Program (NTP). (1994). Toxicology and Carcinogenesis Studies of 2,3-Dibromo-1-propanol in F344/N Rats and B6C3F1 Mice. (Technical Report Series No. 400). Retrieved from [Link]
- Context: Provides foundational toxicity data and analytical separation techniques for bromin
-
Occupational Safety and Health Administration (OSHA). (1990). Method 89: Propargyl Alcohol.[3] Retrieved from [Link]
- Context: Describes the derivatization of propargyl alcohol to 2,3-dibromo-2-propen-1-ol for GC analysis, establishing the stability of the analyte on GC columns.
-
Marsden, P. J., et al. (1992). Metabolism and disposition of the flame retardant tris(2,3-dibromopropyl)phosphate in the rat.[4]Journal of Environmental Pathology, Toxicology and Oncology, 11(3), 123-132.
- Context: Identifies DBP as a key urinary metabolite and utilizes chromatography for separ
-
Lynn, R. K., et al. (1982). Metabolism of the flame retardant tris(2,3-dibromopropyl)phosphate in the rat: Identification of metabolites in urine and bile.[4]Drug Metabolism and Disposition, 10(5), 486-495.
- Context: The seminal paper identifying the metabolic p
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 3,3-Dibromoprop-2-en-1-ol
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 3,3-Dibromoprop-2-en-1-ol. As a halogenated unsaturated alcohol, this compound presents a specific combination of health, physical, and environmental hazards that demand a rigorous and compliant disposal protocol. This guide is designed for laboratory professionals to ensure safety, maintain regulatory compliance, and build a culture of proactive chemical management.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of 3,3-Dibromoprop-2-en-1-ol is fundamental to appreciating the necessity of the stringent disposal procedures outlined. Its chemical structure suggests hazards analogous to other brominated organic compounds, which are well-documented. The primary disposal pathway is dictated by its classification as a halogenated organic waste.
Application Scientist's Note: The presence of bromine atoms classifies this compound as a "halogenated" waste.[1][2] This is a critical distinction in waste management, as halogenated wastes cannot be recycled with standard solvent streams and often require high-temperature incineration for complete destruction.[1][3] Improper segregation can lead to the cross-contamination of large volumes of less hazardous waste, dramatically increasing disposal costs and environmental liability.[1]
Table 1: Hazard Summary for Brominated Alcohols and Alkenes
| Hazard Category | Description | Rationale & Potential Consequences |
|---|---|---|
| Health Hazards | Toxic if swallowed, harmful in contact with skin, causes skin and eye irritation.[4][5] Potential for long-term effects such as mutagenicity, carcinogenicity, or reproductive toxicity.[4][6][7] | Direct contact can cause immediate injury. Chronic exposure, even at low levels, may pose significant health risks. Rigorous use of Personal Protective Equipment (PPE) is non-negotiable. |
| Physical Hazards | Combustible Liquid.[4][5] | Vapors can form flammable mixtures with air. Waste must be stored away from ignition sources like heat, sparks, or open flames.[8] |
| Environmental Hazards | Harmful to aquatic life with long-lasting effects.[4][6] | Release into the environment is strictly prohibited.[4] This compound is not readily biodegradable and can persist, posing a long-term threat to ecosystems. Drain disposal is illegal and environmentally irresponsible.[9] |
The Core Directive: Mandated Segregation and Professional Disposal
The single most critical aspect of managing 3,3-Dibromoprop-2-en-1-ol waste is that it must be disposed of as hazardous waste through a licensed environmental services contractor. There are no circumstances under which this chemical or its solutions can be disposed of down the drain or in regular trash.[9]
Under regulations like the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the generator of the waste is legally responsible for it from "cradle to grave."[2][10] This underscores the importance of using a certified disposal partner.
Key Principle: All waste streams containing 3,3-Dibromoprop-2-en-1-ol—including pure compound, reaction mixtures, contaminated solvents, and solid materials—must be segregated into a dedicated, properly labeled Halogenated Organic Waste container.[1]
Standard Operating Procedure (SOP) for Waste Accumulation
This protocol ensures that waste is collected, stored, and prepared for pickup in a manner that is safe, compliant, and self-validating.
Step 1: Container Selection
-
Action: Obtain a dedicated hazardous waste container intended for halogenated organic liquids. This is often a polyethylene-lined steel can or a high-density polyethylene (HDPE) container. Your institution's Environmental Health & Safety (EH&S) department can provide the appropriate container.[1]
-
Causality: The container must be chemically compatible to prevent degradation, leaks, or reactions. Brominated compounds can be corrosive to certain materials.[11] The container must also have a tight-fitting lid to prevent the escape of flammable and toxic vapors.[2]
Step 2: Waste Collection
-
Action: Carefully transfer waste into the designated container using a funnel. Always perform this action inside a certified chemical fume hood.
-
Causality: Working in a fume hood protects the user from inhaling harmful vapors and minimizes the risk of a flammable vapor concentration accumulating in the lab.
Step 3: Labeling
-
Action: Immediately affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "3,3-Dibromoprop-2-en-1-ol" and any other components in the waste stream with their approximate percentages.
-
The specific hazard characteristics (e.g., "Toxic," "Combustible," "Marine Pollutant").
-
The accumulation start date (the date the first drop of waste is added).
-
-
Causality: Proper labeling is a legal requirement by the EPA and ensures that anyone handling the container is aware of its contents and associated dangers.[2] It is also essential for the final disposal facility to correctly process the waste.
Step 4: Storage
-
Action: Keep the waste container tightly closed when not in use. Store it in a designated satellite accumulation area, which should be in a secondary containment bin to catch any potential leaks. The storage area must be away from heat sources and incompatible materials, particularly strong oxidizing agents.[8]
-
Causality: Secondary containment is a critical safety measure to prevent a spill from spreading.[4] Storing away from ignition sources mitigates the fire risk associated with its combustible nature.[8]
Emergency Procedures: Spill and Exposure Management
Small Spill Cleanup Protocol (Manageable by trained lab personnel)
-
ALERT & RESTRICT: Alert personnel in the immediate area. Restrict access to the spill zone.
-
PPE: Don appropriate PPE, including nitrile gloves, chemical splash goggles, and a lab coat. A face shield is also recommended.[11]
-
VENTILATE: Ensure the spill occurs in a well-ventilated area or a chemical fume hood.
-
ABSORB: Cover the spill with a non-combustible absorbent material like vermiculite, sand, or earth.[4][8] Do not use combustible materials like paper towels as the primary absorbent.
-
COLLECT: Carefully scoop the absorbed material and contaminated soil into a designated container for solid hazardous waste. Use non-sparking tools.[8]
-
LABEL: Seal and label the container as "Solid Hazardous Waste: 3,3-Dibromoprop-2-en-1-ol Spill Debris."
-
DECONTAMINATE: Wipe the spill area with a cloth dampened with soapy water, followed by a clean water rinse. The cleaning materials must also be disposed of as solid hazardous waste.[4]
-
REPORT: Report the incident to your laboratory supervisor and EH&S department.
Personal Exposure Protocol
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation occurs.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[5] If they feel unwell, call a poison center or doctor.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5] Immediately call a poison center or doctor.[6]
Decontamination and Empty Container Disposal
Empty containers that once held 3,3-Dibromoprop-2-en-1-ol are also considered hazardous waste until properly decontaminated.
Protocol for Empty Container Decontamination
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[12]
-
Collect Rinsate: Crucially, the rinsate from all three rinses must be collected and disposed of as halogenated organic liquid waste. [12] Do not pour it down the drain.
-
Deface Label: Completely remove or deface the original manufacturer's label.[13]
-
Final Disposal: Once triple-rinsed and the label is defaced, the container can typically be disposed of through normal lab glass or plastic recycling streams, pending institutional policy.[13]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper management and disposal of waste streams containing 3,3-Dibromoprop-2-en-1-ol.
Caption: Decision workflow for handling 3,3-Dibromoprop-2-en-1-ol waste.
References
- Chem Service. (2014).
- Fisher Scientific. (n.d.).
- Fisher Scientific. (2011). SAFETY DATA SHEET 2,3-Dibromopropene, stabilized.
- Vanderbilt University Medical Center. (n.d.).
- University of Washington. (n.d.).
- New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Bromine.
- U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
- University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Sigma-Aldrich. (2025).
- Sigma-Aldrich. (2025).
- Fisher Scientific. (2010).
- U.S. Environmental Protection Agency. (n.d.).
- Stanford Environmental Health & Safety. (n.d.). Ethanol Factsheet.
- Environmental Health and Safety - The University of Texas at Dallas. (n.d.). Hazardous Waste Reduction.
- Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
Sources
- 1. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. ehs.stanford.edu [ehs.stanford.edu]
- 10. epa.gov [epa.gov]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. vumc.org [vumc.org]
- 13. otago.ac.nz [otago.ac.nz]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
